SBP-7455
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQROJYIEHOOQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBP-7455: A Technical Guide to its Mechanism of Action as a Dual ULK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBP-7455 is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy, particularly in the context of triple-negative breast cancer (TNBC).[1] It is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting the autophagy pathway.
Introduction to Autophagy and the Role of ULK1/2
Macroautophagy (hereafter referred to as autophagy) is a highly conserved cellular recycling process essential for maintaining cellular homeostasis.[1] It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the contents.[1] The ULK1/2 complex, which includes ULK1 or its homolog ULK2, ATG13, ATG101, and FAK, is critical for the initiation of autophagy.[1] Dysregulation of autophagy has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3] Inhibition of autophagy is a promising strategy for the treatment of certain cancers, like TNBC, that rely on this process for survival.[1][4]
Biochemical and Cellular Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ULK1 and ULK2. This inhibition blocks the initiation of the autophagy cascade, leading to a reduction in autophagic flux.[1]
In Vitro Enzymatic Inhibition
This compound potently inhibits the kinase activity of both ULK1 and ULK2 in biochemical assays.[5] The inhibitory concentrations (IC50) highlight its dual-specificity with a preference for ULK1.[5]
| Target | Assay | IC50 (nM) |
| ULK1 | ADP-Glo | 13[2][5] |
| ULK2 | ADP-Glo | 476[2][5] |
Inhibition of Downstream Signaling
The inhibitory effect of this compound on ULK1/2 leads to a significant reduction in the phosphorylation of their downstream substrates, including Beclin1, Vps34, ATG13, and ATG14.[6][7] This blockade of downstream signaling is a key indicator of target engagement within the cell.[6] In mouse liver samples, oral administration of this compound resulted in robust inhibition of pATG13 (Ser318) and downregulation of total ATG13 and ULK1 levels.[2]
Cellular Effects
In cellular models, this compound has been shown to effectively inhibit autophagic flux, particularly under conditions of starvation or stimulation with mTOR inhibitors.[1][7] This leads to a decrease in the formation of autophagosomes and ultimately reduces cancer cell viability, inducing apoptosis in autophagy-dependent cancer cells.[6][8]
Preclinical Efficacy and Pharmacokinetics
This compound has demonstrated promising preclinical activity, particularly in models of triple-negative breast cancer.[1] It exhibits favorable pharmacokinetic properties, supporting its potential for in vivo applications.[1]
Pharmacokinetic Profile in Mice
Following a single oral dose of 30 mg/kg in mice, this compound demonstrated good oral bioavailability.[2]
| Parameter | Value |
| Tmax | ~1 hour[2] |
| Cmax | 990 nM[2] |
| T1/2 | 1.7 hours[2] |
The plasma concentration of this compound remained above the ULK1 IC50 for nearly 4 hours after oral dosing.[2]
Synergy with PARP Inhibitors
A significant finding from preclinical studies is the synergistic cytotoxicity of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib (B1684210).[1] PARP inhibitors can induce autophagy, which may act as a resistance mechanism.[8] this compound effectively blocks this olaparib-induced autophagic flux, enhancing the cytotoxic effect of the PARP inhibitor in TNBC cells.[1][8] In MDA-MB-468 TNBC cells, the combination of this compound and olaparib resulted in a significant increase in cell death compared to either agent alone.[1]
Experimental Protocols
ADP-Glo Kinase Assay
The in vitro inhibitory activity of this compound against ULK1 and ULK2 was determined using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The IC50 values are calculated from dose-response curves.
Autophagic Flux Assay (mCherry-EGFP-LC3)
To monitor autophagic flux, cells are transfected with a tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3). In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with lysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, appearing as red puncta. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux. This compound treatment leads to a decrease in both yellow and red puncta, indicating a blockage of autophagy initiation.
Cell Viability Assay (CellTiter-Glo)
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ULK1/2, blocking downstream phosphorylation and autophagosome formation.
Experimental Workflow for Synergy Study
Caption: Workflow for evaluating the synergy between this compound and Olaparib in TNBC cells.
Conclusion
This compound is a potent and orally bioavailable dual ULK1/2 inhibitor that effectively blocks autophagy initiation. Its mechanism of action, characterized by the inhibition of ULK1/2 kinase activity and downstream signaling, translates to reduced cell viability in autophagy-dependent cancers. The synergistic effect of this compound with PARP inhibitors presents a promising therapeutic strategy for difficult-to-treat cancers like TNBC. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sbpdiscovery.org [sbpdiscovery.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
SBP-7455: A Technical Overview of ULK1 and ULK2 Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on SBP-7455, a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound was developed as a next-generation inhibitor from its predecessor, SBI-0206965, exhibiting improved potency and drug-like properties.[1][2][3][4] It serves as a critical tool for investigating the role of autophagy in various pathological conditions, particularly in cancer research, such as triple-negative breast cancer (TNBC).[1][5][6]
Core Mechanism and Inhibitory Specificity
This compound functions by directly inhibiting the enzymatic activity of ULK1 and ULK2, the mammalian orthologues of the yeast Atg1, which are serine/threonine kinases essential for the initiation of the autophagy pathway.[1][7][8] Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, which can be hijacked by cancer cells to survive stress and resist therapy.[6][9][10] By blocking ULK1/2, this compound effectively halts the induction of autophagic flux.[1][11]
The inhibitory potency of this compound has been quantified in biochemical assays, demonstrating a strong preference for ULK1 over ULK2.
Table 1: In Vitro Inhibitory Potency of this compound against ULK1 and ULK2
| Target Kinase | Assay Type | IC50 Value |
| ULK1 | ADP-Glo | 13 nM |
| ULK2 | ADP-Glo | 476 nM |
| Data sourced from multiple references.[5][11][12][13][14] |
This data indicates that this compound is approximately 36-fold more potent against ULK1 than ULK2, establishing it as a dual inhibitor with significant ULK1-preferential activity.
ULK1/2 Signaling in Autophagy Initiation
Under normal conditions, mTORC1 kinase negatively regulates the ULK1/2 complex.[15][16] Upon cellular stress (e.g., starvation), mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex, which also includes ATG13, FIP200, and ATG101.[7][8][15] Activated ULK1/2 then phosphorylates downstream substrates, including Beclin-1 (BECN1) and VPS34, which is a critical step for the formation of the autophagosome.[1][2][15] this compound blocks this cascade at its origin by inhibiting ULK1/2 kinase activity.
Experimental Protocols
The characterization of this compound involves a multi-step process, starting from biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional effects on the autophagy pathway.
Biochemical Kinase Assay: ADP-Glo™
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction. It is a luminescence-based assay with high sensitivity, suitable for screening inhibitors.[17][18]
Methodology:
-
Reaction Setup: Recombinant ULK1 or ULK2 enzyme is incubated with a specific substrate and ATP in an appropriate reaction buffer. This is performed across a range of this compound concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period (e.g., 2 hours), during which the kinase transfers phosphate (B84403) from ATP to the substrate, generating ADP.[18]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[18]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal, which is proportional to the initial ADP concentration. The luminescence is measured using a plate reader.
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Assays for Autophagy
To confirm that this compound inhibits autophagy in a cellular context, several assays are employed.
-
Western Blot for Downstream Targets:
-
Principle: This method assesses the phosphorylation status of ULK1/2 substrates. Inhibition of ULK1/2 by this compound leads to a reduction in the phosphorylation of its downstream targets.[2]
-
Protocol: Cells (e.g., MDA-MB-468 TNBC cells) are treated with this compound. After treatment, cell lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of ULK1 targets, such as p-ATG13 (Ser318), p-Beclin1 (Ser15), and p-VPS34 (Ser249).[1][11] A decrease in the signal for these phosphoproteins indicates successful target inhibition.
-
-
mCherry-EGFP-LC3 Autophagic Flux Assay:
-
Principle: This is a robust method to monitor the progression of autophagy (autophagic flux).[19][20] It utilizes a tandem fluorescently tagged LC3 protein. In neutral pH environments like the autophagosome, both EGFP and mCherry fluoresce, appearing as yellow puncta. When the autophagosome fuses with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An accumulation of yellow puncta and a decrease in red puncta indicate a blockage in autophagic flux.[11][19]
-
Protocol: Cells stably expressing the mCherry-EGFP-LC3 reporter are treated with this compound, often under starvation conditions to induce autophagy. The cells are then imaged using fluorescence microscopy, and the number of yellow and red puncta per cell is quantified to assess the state of autophagic flux.[1][11]
-
-
NanoBRET™ Target Engagement Assay:
-
Principle: This assay measures the binding of a small molecule inhibitor to its target protein in living cells.[21] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., ULK1) and a fluorescently labeled tracer that binds to the same kinase. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal, allowing for a quantitative measure of target engagement.
-
Protocol: Cells are engineered to express the NanoLuc-ULK1 fusion protein. These cells are then treated with the fluorescent tracer and varying concentrations of this compound. The BRET signal is measured, and a dose-response curve is generated to quantify the affinity of this compound for its target in a physiological context.
-
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sbpdiscovery.org [sbpdiscovery.org]
- 7. portlandpress.com [portlandpress.com]
- 8. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy Assays [sigmaaldrich.com]
- 10. Autophagy Assays - Creative Bioarray [cell.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. Autophagy - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
SBP-7455: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathways affected by SBP-7455, a potent dual inhibitor of UNC-51-like autophagy activating kinase 1 (ULK1) and ULK2. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual representations of the signaling cascades.
Core Mechanism of Action: Inhibition of Autophagy Initiation
This compound exerts its primary effect by inhibiting the kinase activity of ULK1 and ULK2, which are crucial for the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive therapeutic stress.[1] By blocking ULK1/2, this compound prevents the phosphorylation of key downstream substrates, thereby halting the formation of the autophagosome.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay |
| ULK1 | 13 | ADP-Glo[3] |
| ULK2 | 476 | ADP-Glo[3] |
Table 2: Cellular Activity
| Cell Line | IC50 (µM) | Assay |
| MDA-MB-468 (TNBC) | 0.3 | Cell Viability (72h) |
Downstream Signaling Pathways
This compound's inhibition of ULK1/2 directly impacts the phosphorylation status of several key proteins involved in the autophagy initiation complex. This disruption prevents the downstream events necessary for autophagosome formation.
Inhibition of the ULK1/2 Complex and Downstream Substrates
This compound directly binds to and inhibits the catalytic activity of ULK1 and ULK2. This action prevents the subsequent phosphorylation of essential components of the autophagy initiation machinery, including ATG13, Beclin1, and the class III phosphoinositide 3-kinase Vps34.[2][4]
Synergy with PARP Inhibitors
In triple-negative breast cancer (TNBC) cells, this compound demonstrates synergistic cytotoxicity with Poly (ADP-ribose) polymerase (PARP) inhibitors like olaparib (B1684210).[5] PARP inhibitors function by preventing DNA repair, leading to an accumulation of DNA damage and cell death in cancer cells with deficient DNA repair mechanisms.[6][7] However, cancer cells can activate autophagy as a survival mechanism to resist PARP inhibitor-induced stress. By inhibiting this autophagic response with this compound, the cytotoxic effects of PARP inhibitors are enhanced.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
ADP-Glo™ Kinase Assay (for in vitro ULK1/2 Inhibition)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Principle: The assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[8][9]
-
Protocol Outline:
-
Kinase Reaction: A 5 µL kinase reaction is set up in a 384-well plate containing the kinase (ULK1 or ULK2), substrate (e.g., a generic peptide substrate), ATP, and varying concentrations of this compound. The reaction is incubated at room temperature.
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[10]
-
ADP Conversion and Detection: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal.[10] The plate is incubated for 30-60 minutes at room temperature.
-
Measurement: Luminescence is measured using a plate-reading luminometer. The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
NanoBRET™ Target Engagement Assay (for Cellular Target Engagement)
This assay measures the binding of a compound to a target protein within intact cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (ULK1 or ULK2) and a fluorescent energy acceptor (tracer) that binds to the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[11][12]
-
Protocol Outline:
-
Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion protein.
-
Assay Setup: Transfected cells are seeded into a 384-well plate. The cells are then treated with varying concentrations of this compound and a fixed concentration of the NanoBRET™ tracer.
-
Signal Detection: After a 2-hour incubation at 37°C, the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor are added.[13]
-
Measurement: The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths. The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC50.[13]
-
mCherry-EGFP-LC3 Autophagic Flux Assay
This assay is used to monitor and quantify autophagic flux in cells.
-
Principle: Cells are engineered to express a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3). In non-acidic vesicles like autophagosomes, both mCherry and EGFP fluoresce, appearing as yellow puncta. When autophagosomes fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux.[14]
-
Protocol Outline:
-
Cell Line Generation: MDA-MB-468 cells are stably transduced with a retrovirus expressing mCherry-EGFP-LC3.
-
Treatment: The stable cell line is treated with DMSO (control), this compound, olaparib, or a combination of this compound and olaparib for 48 hours.[4]
-
Imaging and Analysis: Cells are imaged using fluorescence microscopy. The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell are quantified. Autophagic flux is determined by the ratio of red to yellow puncta. Alternatively, cells can be analyzed by flow cytometry to quantify the mCherry to EGFP fluorescence ratio.[15][16]
-
Conclusion
This compound is a potent dual inhibitor of ULK1 and ULK2 that effectively blocks the initiation of autophagy. Its mechanism of action involves the direct inhibition of ULK1/2 kinase activity, leading to a reduction in the phosphorylation of downstream substrates essential for autophagosome formation. Furthermore, this compound exhibits a synergistic cytotoxic effect with PARP inhibitors in TNBC cells by preventing the activation of autophagy as a pro-survival response. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential autophagy inhibitors in cancer research and drug development.
References
- 1. sbpdiscovery.org [sbpdiscovery.org]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 12. NanoBRET® Target Engagement BET BRD Assays [se.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
SBP-7455: A Novel Dual ULK1/2 Inhibitor for Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic strategy involves the inhibition of autophagy, a cellular recycling process that cancer cells exploit to survive and resist treatment. This whitepaper details the preclinical data and mechanism of action of SBP-7455, a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound has demonstrated significant anti-tumor activity in TNBC models, both as a single agent and in combination with existing therapies, highlighting its potential as a novel treatment for this challenging disease.
Introduction
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of defined molecular targets limits treatment options primarily to chemotherapy, which is often associated with significant toxicity and the development of resistance.[1]
Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components to recycle nutrients and eliminate damaged organelles. In the context of cancer, autophagy can play a dual role. However, in established tumors, it is often co-opted by cancer cells to sustain survival and proliferation, particularly under conditions of metabolic stress induced by chemotherapy or targeted agents.[1] This has led to the exploration of autophagy inhibition as a therapeutic strategy to sensitize cancer cells to treatment.
ULK1 and its homologue ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy.[3][4] this compound is a next-generation small molecule inhibitor designed to target both ULK1 and ULK2, thereby blocking autophagy at its earliest stage.[1] Preclinical studies have shown that this compound effectively reduces the viability of TNBC cells and demonstrates synergistic cytotoxicity when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4][5]
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of ULK1 and ULK2. These kinases are key components of the ULK pre-initiation complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, this compound effectively blocks the initiation of the autophagy cascade.[3][4] This leads to an accumulation of cellular waste and a failure to recycle essential metabolites, ultimately resulting in cancer cell death.[1]
Signaling Pathway
The ULK1/2 signaling pathway is a central regulator of autophagy. Under nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) phosphorylates and inhibits ULK1, thereby suppressing autophagy. Conversely, under conditions of cellular stress, such as nutrient deprivation, AMP-activated protein kinase (AMPK) is activated. AMPK can then activate ULK1 directly through phosphorylation and indirectly by inhibiting mTORC1. Activated ULK1 phosphorylates several downstream targets, including Beclin-1 and VPS34, to initiate the formation of the autophagosome. This compound directly targets and inhibits the kinase activity of ULK1 and ULK2, preventing these downstream phosphorylation events and halting autophagy induction.
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibition of ULK1 and ULK2 kinase activity and has shown significant cytotoxic effects as a single agent in triple-negative breast cancer cell lines.
| Assay Type | Target/Cell Line | Endpoint | This compound Value | Reference |
| ADP-Glo Kinase Assay | ULK1 | IC50 | 13 nM | [6] |
| ADP-Glo Kinase Assay | ULK2 | IC50 | 476 nM | [6] |
| Cell Viability Assay | MDA-MB-468 (TNBC) | IC50 | 0.3 µM (72h) | [6] |
Synergy with PARP Inhibitors
A key finding from preclinical studies is the synergistic cytotoxicity of this compound with the PARP inhibitor olaparib (B1684210) in TNBC cells.[3] PARP inhibitors are effective in a subset of TNBC patients, particularly those with BRCA mutations.[3] The combination of this compound and olaparib has been shown to be more effective at killing TNBC cells than either agent alone.[3] This suggests that inhibiting autophagy with this compound can overcome resistance mechanisms to PARP inhibitors.
| Cell Line | Combination | Effect | Reference |
| MDA-MB-468 | This compound + Olaparib | Synergistic Cytotoxicity | [3] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[3][4]
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 h | 30 mg/kg (oral) | [6] |
| Cmax | 990 nM | 30 mg/kg (oral) | [6] |
| T1/2 | 1.7 h | 30 mg/kg (oral) | [6] |
Experimental Protocols
ADP-Glo Kinase Assay
The ADP-Glo Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol Outline:
-
Kinase Reaction: Recombinant ULK1 or ULK2 enzyme is incubated with a substrate and ATP in a reaction buffer. This compound at various concentrations is added to determine its inhibitory effect.
-
ADP-Glo Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the produced ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for determining kinase inhibition using the ADP-Glo assay.
Cell Viability Assay (CellTiter-Glo)
The CellTiter-Glo Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol Outline:
-
Cell Seeding: MDA-MB-468 TNBC cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and/or olaparib) for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis.
-
Luminescence Measurement: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based assay that can be used to quantify the interaction of a compound with its target protein in live cells.
Protocol Outline:
-
Cell Transfection: Cells are co-transfected with plasmids encoding the target kinase (ULK1 or ULK2) fused to a NanoLuc® luciferase and a fluorescent energy acceptor.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound.
-
Substrate Addition: A specific substrate for the NanoLuc® luciferase is added.
-
BRET Measurement: If the compound binds to the target kinase, it displaces a tracer, leading to a change in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® donor and the fluorescent acceptor. This change is measured with a specialized plate reader.
Clinical Development and Future Directions
As of the latest available information, there are no active clinical trials specifically investigating this compound. The promising preclinical data, particularly the synergy with PARP inhibitors, strongly support the advancement of this compound or similar ULK1/2 inhibitors into clinical development for the treatment of triple-negative breast cancer. Future studies should focus on establishing the safety and efficacy of this compound in clinical settings, both as a monotherapy and in combination with other agents. Further investigation into biomarkers that predict response to ULK1/2 inhibition will also be crucial for patient selection and maximizing therapeutic benefit.
Conclusion
This compound is a potent and orally bioavailable dual ULK1/2 inhibitor that represents a promising new therapeutic agent for triple-negative breast cancer. By targeting the initiation of autophagy, this compound effectively induces cancer cell death and can overcome resistance to other targeted therapies such as PARP inhibitors. The robust preclinical data package for this compound provides a strong rationale for its continued development and clinical investigation in TNBC and potentially other autophagy-dependent cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. embopress.org [embopress.org]
SBP-7455: A Technical Guide for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. A growing body of evidence points to the critical role of autophagy, a cellular self-degradation process, in sustaining pancreatic cancer cell survival and promoting resistance to therapy. SBP-7455, a potent and specific small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, has emerged as a promising investigational agent in pancreatic cancer research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in pancreatic cancer models.
Introduction to this compound
This compound is a dual-specific inhibitor of ULK1 and ULK2, the serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade.[1] By targeting the earliest step in the autophagy pathway, this compound offers a more specific and potent inhibition of this process compared to less specific agents like chloroquine (B1663885) and its derivatives.[2] Preclinical studies have demonstrated the potential of this compound to inhibit pancreatic cancer cell growth, induce apoptosis, and synergize with other anti-cancer agents.[1][2]
Mechanism of Action: Targeting the ULK1/2 Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ULK1 and ULK2.[1] In the context of pancreatic cancer, the ULK1/2 signaling pathway is a critical regulator of autophagy, a process highly depended upon by cancer cells for survival under metabolic stress.
The ULK1/2 Signaling Cascade in Autophagy
Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. However, under cellular stress, such as nutrient deprivation or chemotherapy, mTORC1 is inhibited, leading to the activation of the ULK1 complex. This complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, initiates the formation of the autophagosome. Activated ULK1 phosphorylates several downstream targets, including Beclin-1, ATG13, and ATG14, which are essential for the subsequent steps of autophagosome nucleation and elongation.[1][3]
Preclinical Efficacy in Pancreatic Cancer
This compound has demonstrated significant anti-tumor activity in various preclinical models of pancreatic cancer, both as a monotherapy and in combination with other agents.
Monotherapy Activity
Studies have shown that this compound effectively inhibits the growth of pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are consistently in the low micromolar to nanomolar range, highlighting its potency.
| Cell Line/Model | This compound IC50 | Reference |
| MiaPaca2 | Dose-dependent growth inhibition | [1] |
| Panc1 | Dose-dependent growth inhibition | [1] |
| hM19A (PDO) | 1.6 µM | [2] |
| hM1E (PDO) | 40.8 µM | [1] |
| MDA-MB-468 (TNBC) | 0.3 µM | [4] |
PDO: Patient-Derived Organoid; TNBC: Triple-Negative Breast Cancer (for comparison)
Combination Therapy
The therapeutic potential of this compound is further enhanced when used in combination with other anti-cancer drugs, particularly those known to induce autophagy as a resistance mechanism.
| Combination Agent | Pancreatic Cancer Model | Effect | Reference |
| Trametinib (MEK inhibitor) | hM1E (PDO) | Strong Synergy | [5] |
| Trametinib (MEK inhibitor) | hM19A (PDO) | Additive Effect | [5] |
| Gemcitabine | MiaPaca2 | Reversal of drug-induced autophagy | [2] |
| Cisplatin | MiaPaca2 | Reversal of drug-induced autophagy | [2] |
| Olaparib (PARP inhibitor) | TNBC cells | Synergy | [3] |
These findings suggest that combining this compound with MEK inhibitors or standard chemotherapy could be a promising strategy to overcome therapeutic resistance in pancreatic cancer.[2][3]
Experimental Protocols
To facilitate further research into this compound, this section provides detailed protocols for key in vitro experiments.
Western Blotting for ULK1 Target Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of downstream ULK1 targets.
Materials:
-
Pancreatic cancer cells (e.g., MiaPaca2, Panc1, BxPC3)
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ULK1 (Ser757)
-
ULK1
-
Phospho-Beclin-1
-
Beclin-1
-
Phospho-ATG13
-
ATG13
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed pancreatic cancer cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using an ECL substrate and an imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 48-72 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Immunofluorescence for Autophagosome Formation (LC3 Puncta)
This protocol visualizes the inhibition of autophagosome formation by this compound.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
This compound
-
Autophagy inducer (e.g., AZD8055, or starvation media)
-
Coverslips
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips.
-
Pre-treat cells with this compound for 1 hour.
-
Induce autophagy by treating with an mTOR inhibitor like AZD8055 or by replacing with starvation media for 2-4 hours.[1]
-
Fix cells with 4% PFA.
-
Permeabilize cells with permeabilization buffer.
-
Block with blocking buffer.
-
Incubate with anti-LC3B primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize LC3 puncta using a fluorescence microscope. A decrease in the number of LC3 puncta per cell indicates inhibition of autophagy.[6][7]
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Evaluating Autophagy Levels in Two Different Pancreatic Cell Models Using LC3 Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
SBP-7455: A Chemical Probe for Autophagy Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular recycling process crucial for maintaining homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that play a pivotal role in initiating the autophagy cascade. SBP-7455 has emerged as a potent and selective chemical probe for studying the intricate mechanisms of autophagy through the targeted inhibition of ULK1 and ULK2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualization of its signaling context.
Mechanism of Action
This compound is a dual-specific inhibitor of ULK1 and ULK2, the initiating kinases in the autophagy signaling pathway.[1] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their enzymatic activity.[2] This inhibition prevents the phosphorylation of downstream ULK1/2 substrates, such as Beclin1 (BECN1), VPS34, and ATG13, which are essential for the formation of the autophagosome.[2][3] Consequently, the entire autophagy process is halted at its initial stage. This targeted inhibition allows for precise investigation of the roles of ULK1/2 in cellular processes and disease models.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.
Table 1: In Vitro Kinase Inhibition
| Target | Assay | IC50 (nM) | Reference |
| ULK1 | ADP-Glo | 13 | [3][4] |
| ULK2 | ADP-Glo | 476 | [3][4] |
| ULK1 | NanoBRET | 328 | [5] |
Table 2: Cellular Activity
| Cell Line | Assay | Effect | IC50 (µM) | Treatment Conditions | Reference |
| MDA-MB-468 | CellTiter-Glo | Inhibition of cell growth | 0.3 | 72 hours | [4] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 hour | 30 mg/kg, oral gavage | [4] |
| Cmax | 990 nM | 30 mg/kg, oral gavage | [4] |
| T1/2 | 1.7 hours | 30 mg/kg, oral gavage | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action on the ULK1/2 signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
In Vitro ULK1/2 Kinase Assay (ADP-Glo™)
This assay biochemically quantifies the kinase activity of ULK1 and ULK2 by measuring the amount of ADP produced.
Materials:
-
Recombinant human ULK1 or ULK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).
-
Add 2 µL of ULK1 or ULK2 enzyme solution (e.g., 5 ng per reaction).
-
Add 2 µL of a substrate/ATP mix (e.g., 5 mg/ml MBP and 500 µM ATP).
-
Incubate the reaction at 30°C for 45-60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of this compound to ULK1 or ULK2 in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion vector
-
Transfection reagent (e.g., FuGENE HD)
-
NanoBRET™ Tracer K-5 (Promega)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Opti-MEM
-
96-well white plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-ULK fusion vector and seed them into a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the NanoBRET™ Tracer K-5.
-
Add the diluted this compound or DMSO to the wells and incubate for 1-2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (600 nm) to determine the BRET ratio.
-
Calculate IC50 values based on the displacement of the tracer by this compound.
Western Blot for Downstream Signaling
This method is used to assess the phosphorylation status of ULK1/2 substrates.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATG13 (Ser318), anti-ATG13, anti-ULK1.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ATG13 at 1:1000 dilution).
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Autophagic Flux Assay (mCherry-EGFP-LC3)
This assay measures the progression of autophagy from autophagosome to autolysosome.
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 reporter plasmid.
-
This compound
-
Autophagy inducer (e.g., olaparib, starvation media)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the mCherry-EGFP-LC3 expressing cells with this compound and/or an autophagy inducer for the desired time (e.g., 48 hours).[3]
-
For flow cytometry: Harvest and resuspend the cells in a suitable buffer. Analyze the cells, measuring both mCherry (red) and EGFP (green) fluorescence. An increase in the red/green fluorescence ratio indicates increased autophagic flux.
-
For microscopy: Image the cells using a fluorescence microscope. Autophagosomes will appear yellow (colocalization of mCherry and EGFP), while autolysosomes will appear red (EGFP signal is quenched in the acidic environment). Quantify the number of yellow and red puncta per cell.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on ATP levels.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[4]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate cell viability relative to vehicle-treated controls and determine the IC50 value.
In Vivo Pharmacokinetics and Pharmacodynamics
These studies assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its target engagement in a living organism.
Pharmacokinetics:
-
Administer this compound to mice via oral gavage (e.g., 30 mg/kg in a vehicle of 5% DMSO, 10% Tween 80, and 85% H₂O).[3]
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and T1/2.
Pharmacodynamics:
-
Dose mice with this compound (e.g., 10 mg/kg, oral gavage).[4]
-
After a specified time (e.g., 2 hours), harvest tissues of interest (e.g., liver).[4]
-
Prepare tissue lysates and perform Western blotting for downstream targets of ULK1/2 (e.g., phospho-ATG13) as described in the Western Blot protocol.
Conclusion
This compound is a valuable and well-characterized chemical probe for the investigation of autophagy. Its high potency and selectivity for ULK1 and ULK2 make it an excellent tool for dissecting the roles of these kinases in both normal physiology and disease. The comprehensive data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately advancing our understanding of autophagy and aiding in the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
SBP-7455: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autophagy pathway.
Chemical Structure and Properties
This compound, with the chemical formula C₁₆H₁₇F₃N₄O₂, is a small molecule inhibitor developed for cancer research, particularly for triple-negative breast cancer (TNBC).[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | [4] |
| CAS Number | 1884222-74-5 | [1] |
| Molecular Formula | C₁₆H₁₇F₃N₄O₂ | [1] |
| Molecular Weight | 354.33 g/mol | [1] |
| SMILES | COC1=C(OC)C=C(NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)C=C1 | [4] |
| Solubility | DMSO: 71 mg/mL (200.37 mM) | [1] |
| Ethanol: 71 mg/mL | [1] | |
| Water: Insoluble | [1] |
Mechanism of Action and Biological Activity
This compound is a dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[1] By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagy, leading to cancer cell death.[1][5]
In Vitro Activity
This compound potently inhibits the enzymatic activity of ULK1 and ULK2. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.
| Target | IC₅₀ (nM) | Assay | Reference |
| ULK1 | 13 | ADP-Glo | [1][3] |
| ULK2 | 476 | ADP-Glo | [1][3] |
Cellular Activity
In cellular assays, this compound has demonstrated potent activity against triple-negative breast cancer cell lines.
| Cell Line | IC₅₀ (µM) | Assay | Reference |
| MDA-MB-468 | 0.3 | CellTiter-Glo (72h) | [3] |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in mice have shown that this compound has good oral bioavailability.[1][2]
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 h | 30 mg/kg, oral | [3] |
| Cmax | 990 nM | 30 mg/kg, oral | [3] |
| T₁/₂ | 1.7 h | 30 mg/kg, oral | [3] |
Synergy with PARP Inhibitors
This compound has been shown to act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in killing triple-negative breast cancer cells.[1] This suggests a promising combination therapy strategy for this aggressive form of cancer.
Signaling Pathway
This compound targets the initiation of the autophagy pathway by inhibiting ULK1 and ULK2. The simplified signaling pathway is depicted below. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or mTORC1 inhibition, the ULK1/2 complex (comprising ULK1/2, ATG13, and FIP200) becomes active and initiates the formation of the phagophore by phosphorylating downstream substrates. This compound directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking this initiation step.
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the supplementary information of the primary publication by Ren H, et al. in the Journal of Medicinal Chemistry (2020).[6] A key step involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with cyclopropylamine, followed by a subsequent reaction with 3,4-dimethoxyaniline.
In Vitro ULK1/2 Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro inhibitory activity of this compound against ULK1 and ULK2 kinases.
Materials:
-
Recombinant human ULK1 and ULK2 enzymes
-
ATP
-
Substrate peptide (e.g., a generic kinase substrate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of kinase solution (ULK1 or ULK2) to each well.
-
Add 0.5 µL of the this compound dilution or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate peptide.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Cellular Target Engagement (NanoBRET™ Assay)
Objective: To measure the binding of this compound to ULK1 and ULK2 in living cells.
Materials:
-
HEK293T cells
-
NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion constructs
-
NanoBRET™ fluorescent tracer
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-ULK fusion constructs.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a 384-well plate.
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
Add a serial dilution of this compound or DMSO to the respective wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio and determine the IC₅₀ values.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability of MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values from the dose-response curve.
Western Blot for Phospho-ATG13
Objective: To evaluate the effect of this compound on the phosphorylation of ATG13, a direct substrate of ULK1.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-ULK1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat MDA-MB-468 cells with this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for assessing this compound's effect on ATG13 phosphorylation.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice after oral administration.
Materials:
-
Female C57BL/6 mice (or other appropriate strain)
-
This compound
-
Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system
Procedure:
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood to obtain plasma and store the samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Tmax, Cmax, T₁/₂, AUC) using appropriate software.
This technical guide provides a solid foundation for researchers working with this compound. For more detailed information, please refer to the primary literature cited.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to SBP-7455 (CAS 1884222-74-5): A Dual ULK1/2 Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SBP-7455 (B2895894), a potent, orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound has emerged as a significant chemical probe for studying the role of autophagy in various pathological conditions, particularly in cancer. This document consolidates key data on its mechanism of action, preclinical pharmacology, and relevant experimental methodologies.
Core Compound Information
| Parameter | Information |
| Compound Name | This compound |
| CAS Number | 1884222-74-5 |
| Molecular Formula | C₁₆H₁₇F₃N₄O₂ |
| Molecular Weight | 354.33 g/mol |
| Synonyms | N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |
| Mechanism of Action | Dual inhibitor of ULK1 and ULK2, key regulators of autophagy initiation. |
Quantitative Data Summary
Table 1: In Vitro Potency and Cellular Activity
| Assay | Target/Cell Line | IC₅₀ | Reference |
| ADP-Glo Assay | ULK1 | 13 nM | [1][2][3] |
| ADP-Glo Assay | ULK2 | 476 nM | [1][2][3] |
| Cell Growth Inhibition | MDA-MB-468 (TNBC) | 0.3 µM (72h) | [2] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 hour | 30 mg/kg (oral) | [2] |
| Cmax | 990 nM | 30 mg/kg (oral) | [2] |
| T₁/₂ | 1.7 hours | 30 mg/kg (oral) | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of ULK1 and ULK2, which are serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade.[1][4] Under cellular stress conditions such as nutrient deprivation, the ULK1/2 complex (containing ULK1/2, ATG13, FIP200, and ATG101) is activated, leading to the phosphorylation of downstream substrates like Beclin-1 and VPS34.[5] This phosphorylation cascade is essential for the formation of the phagophore, the precursor to the autophagosome.
By inhibiting ULK1 and ULK2, this compound effectively blocks the initiation of autophagy.[4][6] This leads to a reduction in autophagic flux, which can be particularly detrimental to cancer cells that rely on autophagy for survival and to resist therapy.[4][7] Notably, this compound has shown synergistic cytotoxicity with PARP inhibitors, such as olaparib, in triple-negative breast cancer (TNBC) cells.[4][7]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Autophagy | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for SBP-7455 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases critical for the initiation of the autophagy pathway.[1][2][3] By targeting the initial steps of autophagy, this compound effectively blocks the cellular recycling process that cancer cells often exploit to survive and resist treatment.[3][4] These characteristics make this compound a promising investigational compound, particularly for aggressive cancers like triple-negative breast cancer (TNBC) and pancreatic cancer.[2][5]
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of ULK1 and ULK2.[1][2] This inhibition prevents the phosphorylation of downstream ULK1 substrates such as Beclin1, ATG13, and ATG14, which are essential for the formation of the autophagosome.[5] By blocking autophagic flux, this compound can induce apoptosis in cancer cells, especially under nutrient-deprived conditions.[3] Notably, this compound has been shown to work synergistically with PARP inhibitors, such as olaparib, to enhance cytotoxic effects in TNBC cells.[3][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.
| Parameter | Target/Cell Line | Value | Assay | Reference |
| IC₅₀ | ULK1 | 13 nM | ADP-Glo | [1][2][8] |
| IC₅₀ | ULK2 | 476 nM | ADP-Glo | [1][2][8] |
| IC₅₀ | MDA-MB-468 cells (TNBC) | 0.3 µM (72h treatment) | CellTiter-Glo | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line, such as MDA-MB-468.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C for long-term storage.[2]
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-5,000 cells/well for MDA-MB-468). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common starting concentration for a dose-response curve is 30 µM with 1:3 serial dilutions.[3]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control (vehicle control).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[2][3]
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Autophagy Inhibition
This protocol is designed to detect the inhibition of ULK1 activity by observing the phosphorylation status of its downstream targets.
Materials:
-
This compound
-
Cancer cell line (e.g., MiaPaca2, MDA-MB-468)
-
Complete growth medium and starvation medium (e.g., EBSS)
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATG13 (Ser318), anti-ATG13, anti-ULK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM or 25 µM) for a specified duration (e.g., 1, 18, or 24 hours).[3][5] For starvation-induced autophagy, replace the growth medium with a starvation medium like EBSS during the treatment period.[3] Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system. A decrease in the phospho-ATG13 signal relative to total ATG13 would indicate inhibition of ULK1 activity.[2]
Visualizations
Caption: this compound inhibits the ULK1/2 complex, blocking downstream signaling for autophagosome formation.
Caption: General experimental workflow for evaluating this compound's effect on cultured cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbpdiscovery.org [sbpdiscovery.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Autophagy-Related Proteins in Triple-Negative Breast Cancer: From Molecular Insights to Therapeutic Applications [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for SBP-7455 In Vivo Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBP-7455 is a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] It has demonstrated potential in preclinical studies, particularly in the context of triple-negative breast cancer (TNBC) and pancreatic cancer, where it can inhibit autophagic flux and synergize with other anticancer agents like PARP inhibitors.[1][4] These application notes provide detailed protocols for the in vivo administration and dosing of this compound in mice for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Mechanism of Action: ULK1/2 Inhibition
This compound targets the initial step of the autophagy pathway. ULK1/2 kinases, upon activation by cellular stress (e.g., nutrient deprivation), phosphorylate several downstream substrates, including ATG13, Beclin1, and Vps34. This phosphorylation cascade is critical for the formation of the autophagosome. By inhibiting ULK1 and ULK2, this compound effectively blocks these downstream events, leading to a suppression of autophagic flux.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound from in vitro and in vivo mouse studies.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (ADP-Glo Assay) |
| ULK1 | 13 nM |
| ULK2 | 476 nM |
| Data sourced from MedChemExpress.[2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 30 mg/kg | Single oral gavage |
| Tₘₐₓ | ~1 hour | Plasma concentration |
| Cₘₐₓ | 990 nM | Plasma concentration |
| t₁/₂ | 1.7 hours | Plasma half-life |
| Data from a study where this compound was administered orally to mice.[2] |
Table 3: Recommended Dosing for In Vivo Mouse Studies
| Study Type | Dose | Administration Route | Vehicle | Purpose |
| Pharmacokinetics (PK) | 30 mg/kg | Oral Gavage | 5% DMSO, 10% Tween 80, 85% H₂O | To determine drug exposure over time.[1] |
| Pharmacodynamics (PD) | 10 mg/kg | Oral Gavage | 5% DMSO, 10% Tween 80, 85% H₂O | To assess in vivo target engagement.[1][2] |
| Efficacy (Example) | Not specified | Oral Gavage | 5% DMSO, 10% Tween 80, 85% H₂O | To evaluate anti-tumor activity. |
| Note: For efficacy studies, the dose and frequency may need to be optimized based on the tumor model and in combination with other agents. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of this compound for oral administration in mice using the vehicle cited in primary literature.[1] An alternative formulation is also provided.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (H₂O) or sterile saline
-
Corn oil (for alternative formulation)
-
Sterile tubes and syringes
Procedure (Vehicle: 5% DMSO, 10% Tween 80, 85% H₂O):
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 2 mg/mL.
-
Prepare the vehicle by mixing 5 parts DMSO, 10 parts Tween 80, and 85 parts sterile water.
-
First, dissolve the this compound powder in the DMSO portion.
-
Add the Tween 80 to the DMSO/SBP-7455 mixture and vortex until clear.
-
Slowly add the sterile water to the solution while vortexing to reach the final volume.
-
The final solution should be prepared fresh on the day of dosing.
Alternative Procedure (Vehicle: 10% DMSO, 90% Corn Oil): [2]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add 1 part of the DMSO stock solution to 9 parts of corn oil.
-
Mix thoroughly until a clear solution is formed. This formulation may be suitable for longer-term studies but should be used with caution if the dosing period exceeds two weeks.[2]
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol is designed to assess the absorption, distribution, metabolism, and excretion of this compound.
Materials and Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Prepared this compound dosing solution (30 mg/kg).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Centrifuge for plasma separation.
-
LC-MS/MS for sample analysis.
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast mice for 4-6 hours prior to dosing, with water available ad libitum.
-
Administer a single 30 mg/kg dose of this compound via oral gavage. The volume should typically be around 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).
-
Collect blood samples (e.g., via retro-orbital or submandibular bleed) at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) using appropriate software (e.g., PKSolver).[1]
Protocol 3: In Vivo Target Engagement (PD) Study
This protocol is to confirm that this compound is reaching its target and exerting the expected biological effect.
Materials and Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Prepared this compound dosing solution (10 mg/kg) and vehicle control.
-
Oral gavage needles.
-
Surgical tools for tissue collection.
-
Reagents for Western blotting (lysis buffer, antibodies for p-ATG13 (Ser318), total ATG13, ULK1, and a loading control).
Procedure:
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Administer a single 10 mg/kg oral dose of this compound or an equivalent volume of vehicle to the respective groups.[1][2]
-
Immediately harvest tissues of interest (e.g., liver, tumor) and snap-freeze in liquid nitrogen or place in lysis buffer.
-
Prepare tissue lysates for Western blot analysis.
-
Perform Western blotting to assess the phosphorylation status of ATG13 at Ser318. A reduction in the p-ATG13 signal relative to total ATG13 in the this compound treated group indicates successful target engagement.[1][2]
Protocol 4: General Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound, which should be adapted to the specific cancer model.
Materials and Animals:
-
Immunocompromised mice (e.g., NU/NU, NSG) appropriate for the xenograft model.
-
Cancer cells for implantation (e.g., MDA-MB-468 for TNBC).
-
Matrigel or other appropriate matrix for cell suspension.
-
Calipers for tumor measurement.
-
Prepared this compound dosing solution and vehicle control.
Procedure:
-
Implant cancer cells subcutaneously or orthotopically into the mice.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination therapy).
-
Initiate treatment. A potential starting point for this compound could be a dose between 10-30 mg/kg administered by oral gavage, once daily or 5 times per week. The exact regimen should be optimized.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for PD markers, immunohistochemistry).
Conclusion
This compound is a valuable tool for investigating the role of autophagy in cancer and other diseases. The protocols outlined above provide a comprehensive guide for its in vivo use in mice. Proper formulation and administration are crucial for obtaining reliable and reproducible results in pharmacokinetic, pharmacodynamic, and efficacy studies. Researchers should adapt these protocols as necessary for their specific experimental models and endpoints.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SBP-7455: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SBP-7455 (B2895894), a potent and orally active dual-specific inhibitor of ULK1/2, key regulators of autophagy. These guidelines are intended to facilitate the preparation and execution of in vitro and in vivo experiments for researchers in oncology and other fields exploring the therapeutic potential of autophagy inhibition.
Product Information
| Identifier | Description |
| Name | This compound |
| Synonyms | Compound 26 |
| Mechanism of Action | Dual-specific inhibitor of unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4] |
| Therapeutic Area | Oncology, with demonstrated activity in Triple-Negative Breast Cancer (TNBC) and Pancreatic Cancer models.[2][5] |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 71 mg/mL (200.37 mM)[1] | Use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][2] Sonication or gentle heating may be required to achieve full dissolution.[6] |
| 120 mg/mL (338.67 mM)[6] | ||
| 125 mg/mL (352.78 mM)[2] | ||
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (5.87 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | Not specified | 10% DMSO, 90% Corn oil.[2] |
| In Vivo Formulation 3 | Not specified | 5% DMSO, 10% Tween 80, 85% H₂O.[7] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][6] |
| 4°C | 2 years[2] | |
| In Solvent (Stock Solution) | -80°C | 1 to 2 years[1][2][6] |
| -20°C | 1 month to 1 year[1][2] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous (freshly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
Preparation of Working Solutions for In Vivo Experiments
Objective: To prepare a homogenous and injectable formulation of this compound for oral gavage in animal models.
Important: Prepare the working solution fresh on the day of the experiment.[2] The solvents should be added sequentially, ensuring the solution is clear after each addition.[6]
Protocol 1: PEG300/Tween-80 Formulation [2][6]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[2]
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL working solution):
-
Add 100 µL of this compound DMSO stock solution (20.8 mg/mL) to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Protocol 2: Corn Oil Formulation [2]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[2]
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL working solution):
-
Add 100 µL of this compound DMSO stock solution (20.8 mg/mL) to a sterile tube.
-
Add 900 µL of corn oil and mix thoroughly to form a clear solution.
-
The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% corn oil.[2] This formulation may be suitable for studies requiring less frequent dosing.[2]
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 for TNBC)[2]
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
This compound stock solution in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[7]
-
After incubation, measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism). This compound has a reported IC50 of 0.3 µM in MDA-MB-468 cells after 72 hours of treatment.[2][6]
In Vivo Pharmacodynamic (PD) and Efficacy Studies
Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of this compound.
Animal Model:
-
Appropriate mouse model (e.g., C57BL mice or tumor xenograft models).
Dosing and Administration:
-
This compound is orally bioavailable and can be administered by oral gavage.[2][3]
-
A typical dose for PD studies is 10 mg/kg.[2][6] For pharmacokinetic studies, a dose of 30 mg/kg has been used.[2][7]
-
Prepare the dosing solution fresh daily using one of the in vivo formulations described above.
Pharmacodynamic (Target Engagement) Protocol:
-
Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.[2][6]
-
At a specified time point post-dosing (e.g., 2 hours), euthanize the mice and collect tissues of interest (e.g., liver or tumor).[2][6]
-
Process the tissues for Western blot analysis to assess the phosphorylation status of ULK1 substrates, such as ATG13 (Ser318), as a biomarker of target engagement.[2][7] A robust inhibition of pATG13 (Ser318) is expected.[2]
Efficacy Study Protocol:
-
Once tumors reach a palpable size in a xenograft model, randomize the animals into treatment and control groups.
-
Administer this compound or vehicle daily (or as determined by pharmacokinetic data) via oral gavage.
-
Monitor tumor growth and body weight regularly.
-
At the end of the study, collect tumors for further analysis.
Mechanism of Action and Signaling Pathway
This compound inhibits the initiation of autophagy by directly targeting the kinase activity of ULK1 and ULK2. Under normal conditions, ULK1 forms a complex with ATG13, FIP200, and ATG101. Upon autophagy induction (e.g., by nutrient starvation), ULK1 phosphorylates itself and other components of the complex, including ATG13, which is a critical step for the downstream recruitment of other autophagy-related proteins and the formation of the autophagosome. This compound blocks this initial phosphorylation event.
Table 3: In Vitro Activity of this compound
| Target | Assay | IC50 |
| ULK1 | ADP-Glo | 13 nM[1][2] |
| ULK2 | ADP-Glo | 476 nM[1][2] |
Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, oral administration) [2][7]
| Parameter | Value |
| Tmax | ~1 hour |
| Cmax | 990 nM |
| T1/2 | 1.7 hours |
The plasma concentration of this compound remains above the ULK1 IC50 for nearly 4 hours after a single oral dose.[2]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | Autophagy | TargetMol [targetmol.com]
- 7. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Autophagy Inhibition by SBP-7455 using the mCherry-EGFP-LC3 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The mCherry-EGFP-LC3 tandem fluorescent reporter assay is a widely used and reliable method to monitor autophagic flux. This assay leverages the differential pH sensitivity of EGFP (quenched in the acidic lysosomal environment) and the pH-insensitivity of mCherry to distinguish between autophagosomes (yellow fluorescence: mCherry+EGFP) and autolysosomes (red fluorescence: mCherry only). A decrease in the ratio of red to yellow fluorescence is indicative of inhibited autophagic flux.
SBP-7455 is a potent and orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy cascade.[1][2][3] By inhibiting ULK1/2, this compound effectively blocks the initiation of autophagy.[3][4] These application notes provide a detailed protocol for utilizing the mCherry-EGFP-LC3 assay to quantify the inhibitory effect of this compound on autophagic flux in a cellular context.
Principle of the Assay
The mCherry-EGFP-LC3 reporter protein is localized to the autophagosomal membrane upon autophagy induction. In the neutral pH of the autophagosome, both mCherry and EGFP fluoresce, resulting in yellow puncta. When the autophagosome fuses with the lysosome to form an autolysosome, the acidic environment quenches the EGFP signal, while the mCherry fluorescence persists, leading to the appearance of red puncta. The ratio of red to yellow fluorescence, or the overall fluorescence intensity, can be quantified to measure autophagic flux. Inhibition of autophagy by this compound will result in a decrease in the formation of both autophagosomes and autolysosomes, leading to a reduction in both yellow and red puncta.
Data Presentation
The inhibitory effect of this compound on autophagic flux can be quantified and summarized. The following table represents data adapted from a study on triple-negative breast cancer (TNBC) cells, demonstrating the utility of this assay in drug evaluation.[3]
| Treatment Group | High Autophagic Flux Population (%) | Fold Change vs. Control |
| DMSO Control | 15 | 1.0 |
| Olaparib (30 µM) | 45 | 3.0 |
| This compound (10 µM) | 5 | 0.33 |
| Olaparib (30 µM) + this compound (10 µM) | 10 | 0.67 |
Table 1: this compound inhibits both basal and Olaparib-induced autophagic flux in MDA-MB-468 TNBC cells expressing mCherry-EGFP-LC3, as measured by flow cytometry after 48 hours of treatment. Data is representative of the shift in cell population towards lower autophagic flux.[3]
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on autophagy using the mCherry-EGFP-LC3 assay.
Materials
-
Cell Lines: A suitable cancer cell line, for example, a triple-negative breast cancer cell line like MDA-MB-468, known to be dependent on autophagy.[3]
-
mCherry-EGFP-LC3 Reporter: A retroviral or lentiviral vector encoding the mCherry-EGFP-LC3 fusion protein (e.g., pBABE-puro mCherry-EGFP-LC3B).
-
Cell Culture Reagents: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Puromycin (for selection).
-
Transfection/Transduction Reagents: Appropriate reagents for viral production and transduction.
-
This compound: Prepare stock solutions in DMSO.[1]
-
Autophagy Inducers (Optional Controls): Rapamycin or starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).
-
Autophagy Inhibitors (Optional Controls): Bafilomycin A1 or Chloroquine.
-
Imaging Equipment: A high-resolution fluorescence microscope or a flow cytometer equipped with appropriate lasers and filters for detecting EGFP (Excitation: ~488 nm, Emission: ~510 nm) and mCherry (Excitation: ~587 nm, Emission: ~610 nm).
Methodology
1. Generation of a Stable mCherry-EGFP-LC3 Cell Line
-
Produce retrovirus or lentivirus containing the mCherry-EGFP-LC3 construct in a suitable packaging cell line.
-
Transduce the target cancer cell line with the viral particles.
-
Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand and validate the stable cell line by fluorescence microscopy to confirm the expression and punctate formation of the reporter upon treatment with a known autophagy inducer (e.g., Rapamycin or starvation).
2. Cell Seeding and this compound Treatment
-
Seed the stable mCherry-EGFP-LC3 cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
Allow the cells to adhere and grow to 50-70% confluency.
-
Prepare working solutions of this compound in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1 µM to 10 µM).[2][3]
-
Include the following controls:
-
Vehicle control (DMSO).
-
Positive control for autophagy induction (e.g., Rapamycin or starvation).
-
Positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine).
-
-
Remove the culture medium and add the medium containing this compound or control treatments.
-
Incubate the cells for a desired period (e.g., 18-48 hours, based on experimental design).[3]
3. Data Acquisition and Analysis
A. Fluorescence Microscopy
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a fluorescence microscope. Acquire images in the green (EGFP), red (mCherry), and blue (DAPI) channels.
-
Analysis:
-
Autophagosomes will appear as yellow puncta (colocalization of green and red signals).
-
Autolysosomes will appear as red-only puncta.
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each treatment condition. A decrease in both yellow and red puncta in this compound treated cells compared to the control indicates inhibition of autophagy initiation.
-
B. Flow Cytometry
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in FACS buffer (PBS with 1-2% FBS).
-
Analyze the cells on a flow cytometer.
-
Gating Strategy:
-
Gate on the live, single-cell population using forward and side scatter.
-
Measure the fluorescence intensity of mCherry and EGFP for each cell.
-
-
Analysis:
-
Create a dot plot of mCherry (y-axis) vs. EGFP (x-axis).
-
Cells with high autophagic flux will have a higher mCherry/EGFP ratio and will shift towards the mCherry-high, EGFP-low quadrant.
-
Quantify the percentage of cells in the "high autophagic flux" gate for each treatment condition. This compound treatment is expected to decrease the percentage of cells in this gate.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits autophagy by targeting the ULK1/2 initiation complex.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SBP-7455 and Olaparib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of SBP-7455, a dual ULK1/2 autophagy inhibitor, and olaparib (B1684210), a PARP inhibitor, for the potential treatment of Triple-Negative Breast Cancer (TNBC).
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive form of breast cancer with limited targeted therapy options.[1] Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, have shown efficacy in TNBC patients with BRCA mutations.[1] However, finding effective therapeutic strategies for TNBC patients with wild-type BRCA is an ongoing area of research.[1]
This compound is a potent and orally bioavailable dual inhibitor of ULK1 and ULK2 (unc-51-like autophagy activating kinase 1 and 2), which are key regulators of autophagy initiation.[1][2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress, including exposure to chemotherapy.[1][2] Preclinical studies have demonstrated that combining the autophagy inhibitor this compound with the PARP inhibitor olaparib results in synergistic cytotoxicity against TNBC cells.[1][2][3] This combination presents a promising therapeutic strategy for TNBC.[1][2][3]
Olaparib functions by inhibiting PARP, an enzyme critical for DNA repair.[4][5] In cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][6] Interestingly, treatment with PARP inhibitors can induce a protective autophagic response in cancer cells.[1] this compound is designed to counteract this survival mechanism by blocking the initiation of autophagy.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the combination of this compound and olaparib.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) |
| ULK1 | ADP-Glo | 13 |
| ULK2 | ADP-Glo | 476 |
Data from in vitro enzymatic assays.[8][9]
Table 2: Synergistic Cytotoxicity in TNBC Cell Lines
| Cell Line | Drug(s) | Concentration | Normalized Cell Viability (%) |
| MDA-MB-468 | DMSO (Control) | - | ~100 |
| MDA-MB-468 | Olaparib | 7.5 µM | ~80 |
| MDA-MB-468 | This compound | 0.19 µM | ~70 |
| MDA-MB-468 | Olaparib + this compound | 7.5 µM + 0.19 µM | ~40 |
Cell viability was assessed after 72 hours of treatment using the CellTiter-Glo assay.[1]
Table 3: Effect on Olaparib-Induced Autophagic Flux
| Cell Line | Treatment | High Autophagic Flux Population (%) |
| MDA-MB-468 | DMSO (Control) | ~15 |
| MDA-MB-468 | This compound (10 µM) | ~5 |
| MDA-MB-468 | Olaparib (30 µM) | ~45 |
| MDA-MB-468 | Olaparib + this compound | ~10 |
Autophagic flux was quantified in MDA-MB-468 cells expressing mCherry-EGFP-LC3 after 48 hours of treatment.[1]
Signaling Pathways and Drug Mechanisms
The combination of this compound and olaparib leverages two distinct but interconnected cellular pathways: DNA damage repair and autophagy.
Caption: Mechanism of synergistic action between olaparib and this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Synergy Determination)
This protocol is used to assess the cytotoxic effects of this compound and olaparib, both individually and in combination, and to determine if their interaction is synergistic.
Caption: Workflow for cell viability and synergy assessment.
Protocol Steps:
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-468) in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound (e.g., 0.25 nM–15 µM) and olaparib (e.g., 0.47–15 µM) individually and in a fixed-ratio combination.[1]
-
Treatment: Add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle control. Analyze the combination data using a synergy model, such as the Loewe additivity model with software like Combenefit, to generate synergy scores.[1]
Autophagic Flux Assay
This assay quantifies the effect of this compound and olaparib on the autophagy process within the cells.
Protocol Steps:
-
Transduction: Transduce TNBC cells (e.g., MDA-MB-468) with a tandem mCherry-EGFP-LC3 fluorescent reporter. This reporter fluoresces yellow (mCherry and EGFP) in autophagosomes and red (mCherry only) in autolysosomes, as the EGFP signal is quenched by the acidic environment.
-
Treatment: Seed the transduced cells and treat them with DMSO (control), this compound (e.g., 10 µM), olaparib (e.g., 30 µM), or the combination for 48 hours.[1]
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Quantification: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates a higher autophagic flux.
-
Data Analysis: Compare the percentage of cells with high autophagic flux across the different treatment groups. A significant decrease in the olaparib-induced high autophagic flux population upon co-treatment with this compound indicates successful inhibition of the protective autophagy response.[1]
Logical Relationship of the Drug Combination
The interaction between this compound and olaparib is synergistic, meaning the combined effect is greater than the sum of their individual effects.
Caption: Logical diagram illustrating the synergy of the drug combination.
Conclusion
The combination of the ULK1/2 inhibitor this compound and the PARP inhibitor olaparib demonstrates a strong synergistic cytotoxic effect in preclinical models of Triple-Negative Breast Cancer.[1][10] The proposed mechanism involves the inhibition of PARP-induced protective autophagy by this compound, leading to enhanced cancer cell death.[1][7] The protocols outlined in these notes provide a framework for further investigation into this promising combination therapy.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Olaparib - Wikipedia [en.wikipedia.org]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assays with SBP-7455 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by SBP-7455, a potent dual inhibitor of ULK1/2 kinases involved in autophagy initiation.[1][2] this compound has demonstrated cytotoxic effects and has been shown to promote apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) and pancreatic cancer.[3][4][5] The inhibition of autophagy by this compound is a key mechanism contributing to its pro-apoptotic activity, especially in cancer cells that rely on autophagy for survival.[1][4][6]
Mechanism of Action: this compound and Apoptosis Induction
This compound functions by inhibiting the enzymatic activity of Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2.[1][2] These kinases are crucial for the initiation of the autophagy pathway, a cellular recycling process that cancer cells can exploit to survive under stressful conditions, including chemotherapy.[4][6] By blocking ULK1/2, this compound disrupts the formation of autophagosomes, leading to an accumulation of cellular stress and ultimately triggering apoptosis.[7][8] Downstream of ULK1, this compound has been shown to reduce the phosphorylation of key autophagy proteins such as Beclin1 and Vps34.[7]
The pro-apoptotic effects of this compound are particularly significant under conditions of nutrient deprivation.[3] Furthermore, this compound exhibits synergistic cytotoxicity when used in combination with Poly (ADP-ribose) Polymerase (PARP) inhibitors, such as olaparib, in TNBC cells.[1][3][6] This suggests that the dual inhibition of autophagy and PARP-mediated DNA repair pathways can be a powerful strategy to induce cancer cell death.
Data Summary: Effects of this compound on Cell Viability and Apoptosis
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
| Cell Line | Assay | IC50 (µM) | Treatment Duration (h) | Reference |
| MDA-MB-468 (TNBC) | CellTiter-Glo | 0.3 | 72 | [3] |
Table 1: In vitro cytotoxicity of this compound in a triple-negative breast cancer cell line.
| Cell Line | Treatment | Condition | Apoptotic Cells (%) | Reference |
| MDA-MB-468 (TNBC) | DMSO (Control) | Normal Growth Media | ~5 | [3] |
| MDA-MB-468 (TNBC) | This compound (10 µM) | Normal Growth Media | ~10 | [3] |
| MDA-MB-468 (TNBC) | DMSO (Control) | Starvation Media (EBSS) | ~15 | [3] |
| MDA-MB-468 (TNBC) | This compound (10 µM) | Starvation Media (EBSS) | ~40 | [3] |
Table 2: this compound promotes apoptosis in TNBC cells under nutrient-deprived conditions, as measured by PE-Annexin V/7-AAD staining.
Experimental Protocols
Here are detailed protocols for key apoptosis assays to evaluate the effects of this compound treatment.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD solution
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) in either complete growth medium or starvation medium for the specified duration (e.g., 18-48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate controls to set up compensation and gates for FITC and PI/7-AAD.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3/7, -8, and -9 activity assays can provide insights into the specific apoptotic pathways activated by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis:
-
After treatment, remove the culture medium.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Caspase Activity Measurement:
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein (e.g., 20-50 µg) to a white-walled 96-well plate.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Normalize the caspase activity to the protein concentration.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-ULK1, anti-p-ULK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Lysis: Treat cells with this compound and prepare protein lysates as described in the caspase activity assay protocol.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for apoptosis assays.
Caption: Mechanism of this compound induced apoptosis through ULK1/2 inhibition.
Caption: Experimental workflow for assessing this compound induced apoptosis.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbpdiscovery.org [sbpdiscovery.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing SBP-7455 concentration for in vitro studies
Welcome to the technical support center for SBP-7455. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in in vitro studies. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical for the initiation of the autophagy pathway.[3][4] this compound functions by inhibiting the enzymatic activity of ULK1 and ULK2, thereby blocking the phosphorylation of downstream targets essential for the formation of the autophagosome, such as Beclin1 (BECN1), ATG13, and VPS34.[3][5][6] This action effectively halts the autophagic process at its earliest stage.[5][7]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the duration of the experiment. Based on published data, a good starting point for a 72-hour cell viability assay is a dose-response curve ranging from 0.1 µM to 10 µM. The IC50 for growth inhibition in MDA-MB-468 triple-negative breast cancer (TNBC) cells is approximately 0.3 µM after 72 hours.[2] For shorter-term experiments (18-48 hours) aimed at observing inhibition of autophagic flux or inducing apoptosis, concentrations up to 10 µM have been effectively used.[5] Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO, with a reported solubility of up to 71 mg/mL (200.37 mM).[1] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is effectively inhibiting ULK1/2 in my cells?
A4: Target engagement can be confirmed by measuring the phosphorylation status of direct ULK1 downstream substrates via Western blot. A robust and reliable method is to assess the phosphorylation of ATG13 at Ser318 or Beclin1 at Ser15.[5][6] Treatment with this compound should lead to a marked decrease in the levels of p-ATG13 (Ser318) and p-Beclin1 (Ser15) in a dose-dependent manner.[3][6] This provides direct evidence that this compound is inhibiting ULK1/2 activity within your cells.
Quantitative Data Summary
This table summarizes key quantitative parameters of this compound from in vitro studies.
| Parameter | Target/Cell Line | Value | Assay Method | Source |
| Enzymatic Inhibition | ULK1 | 13 nM (IC50) | ADP-Glo Assay | [1][2] |
| ULK2 | 476 nM (IC50) | ADP-Glo Assay | [1][2] | |
| Cellular Activity | MDA-MB-468 | 0.3 µM (IC50) | CellTiter-Glo (72h) | [2] |
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determining Optimal Concentration with a Cell Viability Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 20 µM down to 0.01 µM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[2]
-
Data Analysis: Normalize the results to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 2: Confirming Target Engagement via Western Blot
This protocol describes how to verify the inhibition of ULK1 activity in cells treated with this compound.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a short period (e.g., 1-4 hours).
-
Induce Autophagy (Optional): To enhance the signal, autophagy can be induced by starving the cells in Earle's Balanced Salt Solution (EBSS) for 1-2 hours before lysis.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ATG13 (Ser318)
-
Total ATG13
-
Phospho-Beclin1 (Ser15)
-
Total Beclin1
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
SBP-7455 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of SBP-7455, a potent dual ULK1/ULK2 autophagy inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store this compound after dissolving it in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is advisable to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] Some suppliers recommend shorter storage periods of 6 months at -80°C and 1 month at -20°C in solvent.[3] Always refer to the supplier's specific recommendations.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions, with a solubility of up to 125 mg/mL. It is also soluble in ethanol.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1][4]
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound?
A5: There is limited published data on the stability of this compound across a wide range of pH values. However, its solubility has been shown to be greatly increased in simulated gastric fluid, which is highly acidic, suggesting some stability at low pH.[4] For cell culture experiments, it is crucial to ensure that the final concentration of the DMSO stock solution in the medium does not adversely affect the pH of the culture environment.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, causing the compound to precipitate. This compound has limited aqueous solubility. | Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%). Prepare intermediate dilutions in culture medium from a high-concentration stock to facilitate dissolution. |
| Loss of compound activity or inconsistent results. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). Degradation of the compound due to prolonged storage at inappropriate temperatures. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] Always store stock solutions at the recommended temperatures (-20°C or -80°C). Use fresh dilutions for each experiment. |
| Difficulty dissolving this compound powder. | The compound may require assistance to fully dissolve. | Use of an ultrasonic bath can aid in the dissolution of this compound in solvents like DMSO.[5] Ensure you are using a suitable and high-purity solvent. |
| Inconsistent in vivo results. | Poor bioavailability due to improper formulation. | For oral administration, use a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure adequate solubility and absorption.[5] Prepare fresh formulations before each experiment. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Storage Duration | Source |
| Powder | -20°C | 3 years | [2][3] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1][2] | |
| -80°C | 6 months | [3] | |
| -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes or vials, ultrasonic bath.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).
-
Vortex the solution to mix. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[5]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C as recommended.
-
General Protocol for Assessing Compound Stability
While a specific, detailed stability testing protocol for this compound is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed.
-
Objective: To determine the degradation of this compound under various conditions (e.g., temperature, pH, light).
-
Methodology:
-
Prepare solutions of this compound at a known concentration in a suitable solvent.
-
Subject the solutions to different stress conditions:
-
Temperature: Store aliquots at various temperatures (e.g., 4°C, room temperature, 40°C).
-
pH: Adjust the pH of the solution using appropriate buffers (e.g., pH 3, 7, 9).
-
Light: Expose solutions to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
-
-
At specified time points, analyze the samples by a validated HPLC method.
-
The HPLC analysis will quantify the amount of intact this compound remaining and can also be used to identify and quantify any degradation products.
-
Compare the peak area of this compound in the stressed samples to that of a control sample stored under optimal conditions (e.g., -80°C, protected from light).
-
Visualizations
Caption: Troubleshooting workflow for common this compound experimental issues.
Caption: Decision tree for appropriate this compound storage conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
potential off-target effects of SBP-7455
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using SBP-7455, a dual inhibitor of ULK1 and ULK2. The following resources are designed to help troubleshoot potential issues and answer frequently asked questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, dual-specific inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are key regulators of the initiation of autophagy, a cellular recycling process.[3] this compound inhibits the enzymatic activity of ULK1 and ULK2, thereby blocking the autophagic process at its earliest stage.[4][5] This inhibition prevents the phosphorylation of downstream ULK1/2 substrates, such as Beclin1 and Vps34, which are critical for the formation of autophagosomes.[5][6]
Q2: What are the recommended in vitro working concentrations for this compound?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, a good starting point for cell-based assays is a concentration range of 0.1 to 10 µM. For instance, in MDA-MB-468 triple-negative breast cancer (TNBC) cells, this compound has an IC50 for cell growth inhibition of 0.3 µM after 72 hours of treatment.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve the compound in fresh, moisture-free DMSO to create a stock solution.[1] For a 1 mL working solution, you can, for example, add 50 μL of a 71 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween80, mix again, and finally add 500 μL of ddH2O.[1] For in vivo studies in mice, this compound can be formulated in corn oil.[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2]
Q4: What is the known on-target activity of this compound in a cellular context?
A4: In cells, this compound has been shown to potently inhibit starvation-induced autophagic flux.[3][4] This is evidenced by a reduction in the formation of autophagosomes and the accumulation of autophagy substrates like p62/SQSTM1. Furthermore, this compound treatment leads to a decrease in the phosphorylation of ATG13 at Ser318, a reliable pharmacodynamic biomarker for ULK1 activity.[2][4] In cancer cell lines dependent on autophagy for survival, such as certain TNBC cells, this compound treatment reduces cell viability and can induce apoptosis.[4][6]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of autophagy with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment (e.g., 0.01 µM to 20 µM) to determine the IC50 for autophagy inhibition in your specific cell line. |
| Incorrect Assay for Autophagy Flux | Ensure you are measuring autophagic flux (the entire process) and not just the number of autophagosomes. Use an mCherry-EGFP-LC3 reporter assay or an assay that measures the degradation of a substrate like p62 in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | Confirm that your cell line of interest relies on ULK1/2-dependent autophagy for the phenotype you are studying. Consider using a positive control cell line known to be sensitive to ULK1/2 inhibition (e.g., MDA-MB-468). |
Issue 2: I am observing unexpected cellular phenotypes or toxicity that may be due to off-target effects.
| Possible Cause | Troubleshooting Step |
| Inhibitor Promiscuity | While this compound is reported to be more selective than its predecessor SBI-0206965, a comprehensive public off-target profile is not available. Potential off-targets of related ULK1/2 inhibitors include FAK, Src, Abl, Jak3, and AMPK. Consider if the observed phenotype could be explained by inhibition of these kinases. |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound that gives the desired on-target effect to minimize potential off-target effects. |
| Confirmation of On-Target Effect | To confirm that the observed phenotype is due to ULK1/2 inhibition, use a rescue experiment (if a drug-resistant mutant of ULK1 is available) or validate the phenotype using a genetic approach such as siRNA or shRNA-mediated knockdown of ULK1 and ULK2. |
| Off-Target Screening | If resources permit, perform a kinase panel screen (kinome scan) to identify the specific off-target interactions of this compound at the concentration you are using. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) |
| ULK1 | ADP-Glo | 13 |
| ULK2 | ADP-Glo | 476 |
Data compiled from publicly available sources.[1][2]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing |
| Cmax | 990 nM | 30 mg/kg, oral |
| Tmax | ~1 hour | 30 mg/kg, oral |
| T1/2 | 1.7 hours | 30 mg/kg, oral |
Data from a single oral dose administration in mice.[2]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Prepare Reagents : Reconstitute ULK1 or ULK2 enzyme, substrate (e.g., a generic kinase substrate like myelin basic protein), and this compound in kinase buffer.
-
Set up Kinase Reaction : In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate Reaction : Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Measure Luminescence : Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.
Protocol 2: Cellular Autophagy Flux Assay (mCherry-EGFP-LC3)
-
Cell Transduction : Transduce your cell line of interest with a lentiviral vector expressing the mCherry-EGFP-LC3 reporter construct. This reporter fluoresces yellow (merged mCherry and EGFP) in non-acidic vesicles like autophagosomes and red (mCherry only) in acidic autolysosomes, as the EGFP signal is quenched by the low pH.
-
Cell Seeding : Seed the transduced cells in a suitable format for imaging (e.g., glass-bottom plates).
-
Treatment : Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation by incubating in EBSS) or inhibition (e.g., bafilomycin A1).
-
Imaging : Acquire images using a fluorescence microscope with appropriate filters for mCherry and EGFP.
-
Image Analysis : Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta and a decrease in red puncta upon this compound treatment indicate a blockage of autophagic flux.
-
Data Interpretation : A successful inhibition of autophagy by this compound will lead to an accumulation of autophagosomes (yellow puncta) and a reduction in the formation of autolysosomes (red puncta), especially under conditions that would normally induce high autophagic flux.
Visualizations
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Caption: Workflow for troubleshooting unexpected effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting SBP-7455 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBP-7455, focusing on issues related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound has low aqueous solubility and is not expected to dissolve directly in aqueous buffers like PBS. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be further diluted into your aqueous experimental medium. Precipitate formation upon dilution into aqueous solutions is a common issue if the final concentration of the organic solvent is too low or if the solubility limit of this compound in the final medium is exceeded.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2] It is critical to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: This is a common challenge due to the low aqueous solubility of this compound. Here are a few strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 1%, to minimize solvent-induced artifacts. However, for some compounds, a slightly higher concentration may be necessary to maintain solubility.
-
Use a Co-solvent System: For more challenging dilutions, consider using a co-solvent system. For in vivo preparations, formulations including PEG300 and Tween-80 have been successfully used.[1] A similar approach with careful optimization might be applicable for in vitro assays.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to avoid sudden changes in solvent polarity that lead to precipitation.
-
Sonication: After dilution, brief sonication of the final solution can help to redissolve any microscopic precipitate that may have formed.[2]
Q4: What are the maximum soluble concentrations of this compound in different solvents?
A4: The solubility of this compound varies significantly between organic solvents and aqueous solutions. Please refer to the solubility data table below for detailed information.
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 71 | 200.37 | Use fresh, anhydrous DMSO.[1] |
| DMSO | 125 | 352.78 | Ultrasonic agitation may be required.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Example Formulation)
This protocol is provided as an example and may require optimization for specific experimental needs.
-
Materials:
-
This compound DMSO stock solution (e.g., 71 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile tubes for mixing
-
-
Procedure (for a 1 mL final volume): [1]
-
To 400 µL of PEG300, add 50 µL of a 71 mg/mL clear this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before use. This solution should be used immediately.[1]
-
Troubleshooting Guide
Below is a troubleshooting workflow to address common issues with this compound solubility.
Caption: Troubleshooting workflow for this compound insolubility.
Mechanism of Action: ULK1/2 Inhibition
This compound is a dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are key regulators of autophagy initiation.[1][3] By inhibiting ULK1/2, this compound blocks the downstream signaling cascade required for the formation of autophagosomes, thereby inhibiting the cellular recycling process of autophagy.[4][5] This mechanism is of particular interest in cancer research, as many cancer cells rely on autophagy to survive stress and resist treatment.[6]
Caption: this compound inhibits autophagy by targeting the ULK1/2 complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sbpdiscovery.org [sbpdiscovery.org]
SBP-7455 Technical Support Center: Interpreting Unexpected Results in Your Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBP-7455 (B2895894). The following information is designed to help you interpret unexpected results and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] It functions by blocking the enzymatic activity of ULK1 and ULK2, which are key initiators of the autophagy pathway.[3] By inhibiting these kinases, this compound prevents the formation of autophagosomes, effectively blocking the cellular recycling process of autophagy.[4][5] This mechanism is particularly relevant in cancer research, as some cancer cells rely on autophagy for survival and resistance to therapy.[4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 2 years |
| In solvent at -20°C | 1 year |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2][6]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[2][7]
Q3: How do I prepare this compound for in vitro and in vivo experiments?
This compound has low aqueous solubility, so proper preparation is essential.
In Vitro Stock Solutions: For in vitro assays, this compound can be dissolved in DMSO.[1][6] To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM).[1] Sonication or gentle warming may be necessary to fully dissolve the compound.[8][9] When diluting the DMSO stock into aqueous media for your experiment, ensure the final DMSO concentration is low (typically <1%) to avoid precipitation and solvent-induced toxicity.[9]
In Vivo Formulations: For oral administration in animal models, several formulations can be used. It is recommended to prepare these solutions fresh for immediate use.[1][6]
| Formulation | Components | Solubility |
| PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL |
| Corn Oil | 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL |
| CMC-Na Suspension | 0.5% CMC-Na | For homogeneous suspension in oral gavage |
Data sourced from MedChemExpress and TargetMol.[1][8]
Always add the solvents sequentially and ensure the solution is clear before adding the next component.[8]
Q4: What are the expected outcomes of this compound treatment in sensitive cell lines?
In sensitive cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, this compound treatment is expected to:
-
Inhibit Autophagy: A reduction in autophagic flux is a primary outcome.[5]
-
Decrease Cell Viability: this compound has been shown to reduce the viability of TNBC cells.[3]
-
Induce Apoptosis: Especially under nutrient-deprived conditions, this compound can promote apoptosis.[3]
-
Synergize with other therapies: this compound can enhance the cytotoxic effects of other anticancer agents, such as PARP inhibitors.[3][4]
Q5: What are the known off-target effects of this compound?
While this compound was designed for improved selectivity compared to its predecessors, like SBI-0206965, the potential for off-target effects should always be considered with kinase inhibitors.[3] Some earlier ULK1/2 inhibitors have shown off-target activity against kinases like Aurora A.[10] If you observe unexpected phenotypes, it is advisable to:
-
Perform a dose-response analysis to use the lowest effective concentration.[11]
-
Validate findings with a structurally different ULK1/2 inhibitor or using a genetic approach (e.g., siRNA/CRISPR).[12]
-
Consider kinome profiling to screen for unintended targets.[11]
Troubleshooting Unexpected Results
Problem 1: Higher than expected IC50 value for cell viability.
A higher than expected IC50 value can be due to several factors.
| Possible Cause | Recommended Solution |
| Compound Instability or Improper Storage | Ensure this compound has been stored correctly and prepare fresh stock solutions.[13] Avoid repeated freeze-thaw cycles.[2] |
| Cell Line Specific Resistance | Different cell lines have varying dependence on autophagy for survival. Confirm that your cell model is sensitive to autophagy inhibition. |
| Issues with Viability Assay | Optimize cell seeding density and incubation time for your specific cell line.[14] Be aware that some assay reagents can interfere with the compound or be affected by changes in pH or light exposure.[14][15] Consider using an alternative viability assay (e.g., ATP-based vs. metabolic-based).[16] |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate when diluted into your assay medium. Ensure the final DMSO concentration is minimal and consider using solubility enhancers if necessary.[9] |
Problem 2: Inconsistent results in autophagy flux assays (e.g., mCherry-EGFP-LC3).
Autophagy is a dynamic process, and its measurement can be complex.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for inhibiting autophagy in your cell line. |
| Incorrect Timing of Treatment and Analysis | The timing of treatment and analysis is critical. An increase in autophagosomes does not always mean an increase in autophagy; it could indicate a block in lysosomal degradation.[17] Since this compound inhibits the initiation of autophagy, you should expect to see a decrease in the formation of autophagosomes. |
| Issues with Transfection or Visualization | Ensure efficient transfection of the mCherry-EGFP-LC3 reporter. For visualization, be mindful that the GFP signal is quenched in the acidic environment of the lysosome, which is a key feature of this assay.[18] |
| Misinterpretation of Autophagic Flux | An increase in LC3-II levels can mean either increased autophagosome formation or a blockage of their degradation.[19] To accurately measure flux, it's recommended to use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) as controls to distinguish between these possibilities.[19][20] |
Problem 3: No significant inhibition of downstream targets (p-ATG13, p-Beclin1, p-VPS34) in Western Blot.
Western blotting for key autophagy markers is a common way to assess this compound activity.
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration or Treatment Time | Optimize the concentration and duration of this compound treatment. A time-course experiment may be necessary. |
| Low Basal Autophagy Levels | Some cell lines have very low basal autophagy. Consider inducing autophagy with a known stimulus (e.g., starvation by incubating in EBSS) to create a larger window for observing inhibition.[18] |
| Technical Issues with Western Blot | Use a higher percentage polyacrylamide gel (12-15%) to better separate LC3-I (16 kDa) and LC3-II (14 kDa).[21] Ensure complete transfer of low molecular weight proteins by using a 0.2 µm PVDF membrane.[21] Optimize antibody concentrations and blocking conditions.[21] |
| Sample Preparation | For LC3, which is membrane-associated, brief sonication of the cell lysate can improve protein dissolution.[22] |
Problem 4: Unexpected animal toxicity or lack of in vivo efficacy.
In vivo experiments introduce additional complexities.
| Possible Cause | Recommended Solution |
| Poor Bioavailability | Ensure the formulation is prepared correctly and administered immediately.[1][6] The choice of vehicle can significantly impact absorption.[23][24] |
| Off-Target Toxicity | If unexpected toxicity is observed, consider reducing the dose.[11] It may be necessary to perform preliminary toxicology studies. |
| Rapid Metabolism of the Compound | Pharmacokinetic studies of this compound have been published and can provide guidance on dosing schedules to maintain plasma concentrations above the ULK1 IC50.[1][2] |
| Tumor Model Resistance | The tumor microenvironment can influence drug efficacy. Ensure that the chosen animal model is appropriate and that autophagy is a relevant survival pathway for the tumors. |
Experimental Protocols and Visualizations
Protocol: Western Blot for LC3-I/II
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., starvation) and negative (vehicle control) controls.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors. Briefly sonicate the lysate on ice to ensure the release of membrane-bound proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate.
Diagrams
Caption: Mechanism of action of this compound in the autophagy pathway.
Caption: Troubleshooting workflow for Western Blot analysis.
Caption: Interpreting LC3-II levels in autophagy flux assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy-Related Proteins in Triple-Negative Breast Cancer: From Molecular Insights to Therapeutic Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Autophagy | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 18. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. kairos-js.co.id [kairos-js.co.id]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
SBP-7455 Technical Support Center: A Guide to Optimal Autophagy Inhibition
Welcome to the technical support center for SBP-7455, a potent dual inhibitor of ULK1 and ULK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound for autophagy inhibition in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-specific inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases that play a crucial role in the initiation of the autophagy pathway.[1][2][3] By inhibiting the enzymatic activity of ULK1 and ULK2, this compound blocks the downstream signaling cascade required for the formation of autophagosomes, effectively inhibiting the autophagy process at an early stage.[4][5]
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, for initial experiments in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468, a concentration range of 0.1 µM to 10 µM has been shown to be effective. The IC50 for inhibiting cell growth in MDA-MB-468 cells after 72 hours is approximately 0.3 µM.[2][6] For inhibiting ULK1 substrate phosphorylation in pancreatic cancer cells, concentrations as low as 0.5 µM have shown significant effects after just 1 hour of treatment.[7]
Q3: What is the recommended duration of this compound treatment for inhibiting autophagy?
A3: The optimal treatment duration depends on the experimental endpoint.
-
For assessing immediate downstream signaling events , such as the phosphorylation of ULK1 substrates (e.g., Beclin1, ATG13), a short treatment of 1-2 hours is often sufficient.[6][7]
-
For evaluating autophagic flux , a treatment duration of 24-48 hours is commonly used.[2]
-
For long-term cell viability or cytotoxicity assays , a treatment duration of 72 hours has been reported.[2][6]
Q4: In which cancer types has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in preclinical models of triple-negative breast cancer (TNBC) and pancreatic cancer.[2][7][8] It has been shown to reduce cell viability and inhibit autophagic flux in these cancer types.[2][4]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been shown to have synergistic effects when used in combination with other anti-cancer agents. For example, it can enhance the cytotoxic effects of PARP inhibitors, such as olaparib, in TNBC cells by reversing the drug-induced upregulation of protective autophagy.[2][4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of autophagy markers (e.g., LC3-II accumulation, p62 degradation). | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 0.1 µM to 10 µM. |
| Insufficient treatment time. | For analyzing autophagic flux, ensure a treatment duration of at least 24 hours. For downstream signaling, 1-2 hours may be sufficient. | |
| Low basal autophagy in the cell line. | Induce autophagy using starvation (e.g., EBSS medium) or a known autophagy inducer (e.g., rapamycin) as a positive control to confirm the experimental setup is working. | |
| Compound instability. | Prepare fresh stock solutions of this compound in DMSO and dilute to the final working concentration in culture medium immediately before use. Store stock solutions at -20°C or -80°C.[6] | |
| High cellular toxicity observed at effective concentrations. | Cell line is highly dependent on basal autophagy for survival. | Consider reducing the treatment duration or using a slightly lower concentration that still provides a significant window of autophagy inhibition. |
| Off-target effects at high concentrations. | While this compound is a specific ULK1/2 inhibitor, very high concentrations might lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent results between experiments. | Variability in cell density or confluency. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. |
| Inconsistent preparation of this compound working solution. | Always prepare fresh dilutions from a validated stock solution for each experiment. Ensure complete dissolution in the culture medium. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| ULK1 IC50 | 13 nM | - | ADP-Glo Assay | [1][6] |
| ULK2 IC50 | 476 nM | - | ADP-Glo Assay | [1][6] |
| Cell Viability IC50 | 0.3 µM | MDA-MB-468 | CellTiter-Glo (72h) | [2][6] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 hour | 30 mg/kg (oral) | [6] |
| Cmax | 990 nM | 30 mg/kg (oral) | [6] |
| T1/2 | 1.7 hours | 30 mg/kg (oral) | [6] |
Experimental Protocols
Protocol 1: Assessment of ULK1/2 Target Engagement in Cultured Cells
This protocol is designed to assess the direct inhibition of ULK1/2 activity by measuring the phosphorylation of its downstream substrates.
-
Cell Seeding: Plate cells (e.g., MDA-MB-468 or Panc1) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 1 hour at 37°C and 5% CO2.[7]
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Quantify protein concentration using a BCA assay. Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ATG13 (Ser318), total ATG13, phospho-Beclin1, and total Beclin1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Protocol 2: Autophagic Flux Assay using mCherry-EGFP-LC3 Reporter
This protocol measures the progression of autophagy from autophagosome formation to lysosomal degradation.
-
Cell Transfection/Transduction: Plate cells (e.g., MDA-MB-468) and transfect or transduce them with a tandem mCherry-EGFP-LC3 reporter construct. Select for a stable cell line.
-
Treatment: Seed the stable cells on glass coverslips in a 24-well plate. The following day, treat the cells with this compound (e.g., 10 µM) with or without an autophagy inducer (e.g., starvation in EBSS or treatment with 30 µM olaparib) for 48 hours .[2]
-
Fixation and Imaging: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde. Mount the coverslips on microscope slides.
-
Microscopy: Acquire images using a fluorescence microscope. EGFP signal is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.
-
Analysis: Quantify the number of yellow (EGFP+mCherry+, autophagosomes) and red (mCherry+, autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates increased autophagic flux. Inhibition of autophagy by this compound will result in a decrease in both yellow and red puncta.
Visualizations
Caption: this compound inhibits autophagy by targeting the ULK1/2 initiation complex.
Caption: Workflow for determining the optimal this compound treatment duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. sbpdiscovery.org [sbpdiscovery.org]
- 9. mdpi.com [mdpi.com]
addressing SBP-7455 resistance in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SBP-7455, a dual inhibitor of ULK1 and ULK2. The primary application of this compound is the inhibition of autophagy, a key cellular recycling process that cancer cells can exploit to develop resistance to various treatments. Therefore, this guide addresses both the use of this compound to overcome resistance to other therapies and potential strategies for troubleshooting resistance to this compound itself.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule that functions as a dual inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical for initiating the autophagy pathway. By inhibiting ULK1 and ULK2, this compound effectively blocks the process of autophagic flux, preventing cancer cells from recycling cellular components to survive under stress.[3][4]
Q2: In which cancer types has this compound shown efficacy?
This compound has been primarily characterized for its efficacy in triple-negative breast cancer (TNBC) cell lines.[3][4][5] It has demonstrated effectiveness as a single agent and shows synergistic cytotoxicity when combined with PARP inhibitors, such as olaparib.[3][5][6][7] Its application may extend to other cancer types that rely on autophagy for survival and treatment resistance, including pancreatic cancer.[4][8]
Q3: What is the primary application of this compound in the context of drug resistance?
The primary role of this compound is to counteract treatment resistance in cancer cells.[4] Many cancer therapies (including chemotherapy and targeted agents like PARP inhibitors) induce cellular stress, which in turn activates protective autophagy, allowing cancer cells to survive the treatment. This compound inhibits this protective mechanism, thereby re-sensitizing the cancer cells to the primary therapeutic agent.[8][9]
Q4: What are the known IC50 values for this compound?
The inhibitory concentrations of this compound have been determined for its primary targets and for its effect on cell viability.
| Target / Cell Line | Assay Type | IC50 Value |
| ULK1 | ADP-Glo Kinase Assay | 13 nM[1][2] |
| ULK2 | ADP-Glo Kinase Assay | 476 nM[1][2] |
| MDA-MB-468 (TNBC) | Cell Growth Assay (72h) | 0.3 µM[2] |
Q5: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, specific formulations using PEG300, Tween80, and ddH2O, or corn oil have been described.[1] For stock solutions, it is recommended to store them at -20°C for up to one year or -80°C for up to two years to maintain stability.[2]
Troubleshooting Guide
This guide is designed to address specific issues you may encounter during your experiments with this compound.
Issue 1: My cell line does not respond to this compound as a single agent.
Possible Cause 1: Low dependence on autophagy for survival.
-
Troubleshooting Step: Confirm that your cell line of interest relies on basal autophagy for survival.
-
Experiment: Perform a baseline autophagy flux assay (see Protocol 1) or knockdown a key autophagy gene (e.g., ATG5 or ATG7) using siRNA/shRNA. If gene knockdown does not significantly reduce cell viability, the cells may not be highly dependent on autophagy and thus will be less sensitive to ULK1/2 inhibition alone.
-
Possible Cause 2: Suboptimal drug concentration or exposure time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment.
-
Experiment: Treat your cells with a wide range of this compound concentrations (e.g., 0.01 µM to 20 µM) for different durations (e.g., 24, 48, 72 hours). Measure cell viability using an appropriate method (e.g., CellTiter-Glo®, MTT). This will determine the specific IC50 and optimal treatment time for your cell line.
-
Issue 2: this compound fails to synergize with my primary therapeutic agent.
Possible Cause 1: The primary agent does not induce protective autophagy.
-
Troubleshooting Step: Verify that your primary drug induces autophagy in your cell line.
-
Experiment: Treat cells with your primary drug alone for the intended duration. Measure autophagy induction via Western blot for LC3-II accumulation or by using an autophagic flux reporter (see Protocol 1). If autophagy is not induced, this compound is unlikely to provide a synergistic benefit.
-
Possible Cause 2: Incorrect timing of drug administration.
-
Troubleshooting Step: Optimize the drug combination schedule.
-
Experiment: Test different administration schedules. For example:
-
Pre-treat with this compound for 2-4 hours before adding the primary drug. This can prevent the initiation of the protective autophagic response.
-
Co-administer both drugs simultaneously.
-
Treat with the primary drug first to induce stress, followed by this compound.
-
-
Evaluate synergy using the Chou-Talalay method to calculate a combination index (CI).
-
Issue 3 (Hypothetical): My cell line has developed resistance to this compound.
While resistance specifically to this compound has not been extensively documented, the following are potential mechanisms and troubleshooting strategies based on established principles of drug resistance.
Possible Cause 1: Upregulation of bypass signaling pathways.
-
Troubleshooting Step: Investigate alternative cell survival pathways.
-
Experiment: Use proteomic or transcriptomic profiling (e.g., RNA-seq, phospho-proteomics) to compare this compound-sensitive and resistant cells. Look for upregulation of pro-survival pathways such as the Akt/mTOR or MAPK pathways. If a bypass pathway is identified, consider triple-combination therapy to inhibit the bypass pathway alongside ULK1/2.
-
Possible Cause 2: Mutation in ULK1 or ULK2.
-
Troubleshooting Step: Sequence the drug-binding domains of ULK1 and ULK2.
-
Experiment: Isolate RNA from resistant cells, reverse transcribe to cDNA, and perform Sanger or next-generation sequencing of the ULK1 and ULK2 coding regions. Compare the sequences to the wild-type sequence to identify potential mutations that could prevent this compound binding.
-
Possible Cause 3: Increased drug efflux.
-
Troubleshooting Step: Assess the activity of drug efflux pumps.
-
Experiment: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., Verapamil for ABCB1/MDR1, Ko143 for ABCG2/BCRP). If co-treatment restores sensitivity to this compound, it suggests that increased drug efflux is the mechanism of resistance.
-
Key Experimental Protocols
Protocol 1: Monitoring Autophagic Flux using mCherry-EGFP-LC3 Reporter
This method allows for the direct visualization and quantification of autophagic flux. The tandem reporter fluoresces yellow (mCherry and EGFP) in autophagosomes. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, resulting in red-only fluorescence (mCherry), indicating autolysosome formation.
Methodology:
-
Transduction: Transduce target cells with a lentiviral vector expressing mCherry-EGFP-LC3.
-
Drug Treatment: Plate the transduced cells and treat with DMSO (vehicle), your drug of interest, this compound, or a combination for the desired time. A positive control like rapamycin (B549165) or starvation (EBSS media) should be included.
-
Imaging: Acquire images using a fluorescence confocal microscope. Capture both the green (EGFP) and red (mCherry) channels.
-
Quantification: Count the number of yellow puncta (autophagosomes) and red-only puncta (autolysosomes) per cell. A blockage in autophagic flux (as caused by this compound) will lead to an accumulation of yellow puncta and a decrease in red puncta. An induction of flux will increase both populations, with a significant increase in red puncta.
Protocol 2: Western Blot for Autophagy Markers
This protocol assesses changes in key proteins involved in the autophagy pathway.
Methodology:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
LC3B: To detect LC3-I and its lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio indicates increased autophagosome formation.
-
p62/SQSTM1: A protein that is degraded by autophagy. Accumulation of p62 indicates a block in autophagy.
-
Phospho-ATG13 (Ser318): A direct downstream target of ULK1. This compound treatment should decrease phosphorylation at this site.[2]
-
GAPDH or β-Actin: As a loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action on the autophagy initiation pathway.
Caption: this compound synergizes with PARP inhibitors by blocking protective autophagy.
Caption: Logical workflow for troubleshooting resistance involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbpdiscovery.org [sbpdiscovery.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
SBP-7455 degradation and half-life in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SBP-7455, a dual inhibitor of ULK1 and ULK2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are key regulators of the initiation of autophagy.[1] By inhibiting ULK1 and ULK2, this compound blocks the autophagic process.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: What is the in vitro potency of this compound?
The in vitro potency of this compound has been determined in enzymatic and cell-based assays.
| Assay Type | Target/Cell Line | IC50 Value |
| ADP-Glo | ULK1 | 13 nM[3][4] |
| ADP-Glo | ULK2 | 476 nM[3][4] |
| Cell Growth (72h) | MDA-MB-468 | 0.3 µM[4] |
Q4: Is there any information on the in vivo pharmacokinetics and half-life of this compound?
Yes, pharmacokinetic studies have been conducted in mice. After a single oral dose of 30 mg/kg, the following parameters were observed:[4]
| Parameter | Value |
| Tmax | ~1 hour |
| Cmax | 990 nM |
| T1/2 (Half-life) | 1.7 hours |
Troubleshooting Guide
Problem 1: Inconsistent results or lower than expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation. While stock solutions are stable when stored correctly, this compound may degrade in cell culture media over the course of a long experiment (e.g., > 24 hours). The in vivo half-life is relatively short (1.7 hours), suggesting it may also have limited stability in biological matrices.[4]
-
Solution: For long-term experiments, consider replenishing the compound by performing partial or full media changes containing freshly diluted this compound every 24 hours.
-
-
Possible Cause 2: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Solution: If possible, perform initial experiments in serum-free or low-serum conditions to determine the baseline potency. If serum is required, be aware that the apparent IC50 may be higher than in enzymatic assays.
-
-
Possible Cause 3: Cell Density. The effective concentration of the inhibitor can be influenced by cell density.
-
Solution: Ensure consistent cell seeding densities across all experiments and plates.
-
Problem 2: Difficulty dissolving this compound.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3] For cell culture, dilute the DMSO stock into your media, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically < 0.5%).
-
Experimental Protocols
Protocol 1: In Vitro ULK1/2 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for assessing the inhibitory activity of this compound against ULK1/2 using a luminescence-based kinase assay that measures ADP formation.
Materials:
-
Recombinant human ULK1 or ULK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase buffer, this compound dilutions, and the substrate (MBP).
-
Add the ULK1 or ULK2 enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the generated luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the this compound concentration.
Visualizations
Caption: Mechanism of this compound action on the autophagy pathway.
Caption: Workflow for determining the in vitro half-life of this compound.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Analysis of ULK1/2 Inhibitors: SBP-7455 vs. SBI-0206965
This guide provides a detailed comparison of two prominent small molecule inhibitors of the Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), SBP-7455 and SBI-0206965. Both compounds are crucial tools for researchers studying autophagy, a fundamental cellular recycling process implicated in various diseases, including cancer. This analysis focuses on their comparative potency and specificity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a second-generation, dual ULK1/2 inhibitor developed through a structure-based design approach to improve upon the first-generation compound, SBI-0206965.[1] Experimental data demonstrates that this compound exhibits significantly greater potency against both ULK1 and ULK2 in biochemical and cellular assays. While SBI-0206965 has proven to be a valuable research tool, it displays notable off-target activity, particularly against AMP-activated protein kinase (AMPK). This compound was designed for improved on-target potency and drug-like properties, including oral bioavailability, making it a more potent and suitable candidate for in vivo studies.[1][2]
Potency Comparison
The potency of this compound and SBI-0206965 has been evaluated in various assays, including in vitro enzymatic assays and cellular target engagement studies. This compound consistently demonstrates superior potency.
In Vitro Kinase Inhibition
Biochemical assays measuring the direct inhibition of kinase activity show a clear potency advantage for this compound. In ADP-Glo assays, which quantify kinase activity by measuring ATP consumption, this compound has an IC50 of 13 nM for ULK1, which is approximately 8-fold more potent than SBI-0206965 (IC50 of 108 nM).[3][4][5] The difference is less pronounced for ULK2, but this compound remains the more potent inhibitor.[3][4]
| Compound | Target | IC50 (ADP-Glo Assay) |
| This compound | ULK1 | 13 nM[3][5] |
| ULK2 | 476 nM[3][5] | |
| SBI-0206965 | ULK1 | 108 nM[4][6][7] |
| ULK2 | 711 nM[4][6][7] |
Cellular Activity
In cellular contexts, this compound also shows enhanced efficacy. In cell viability assays using the triple-negative breast cancer (TNBC) cell line MDA-MB-468, this compound demonstrated an IC50 of 0.3 µM, which is 7-fold more potent than SBI-0206965 (IC50 = 2.1 µM).[1] This increased cellular potency is consistent with its superior performance in biochemical and cellular target engagement assays.[1]
| Compound | Cell Line | IC50 (Cell Viability Assay) |
| This compound | MDA-MB-468 | 0.3 µM[1][5] |
| SBI-0206965 | MDA-MB-468 | 2.1 µM[1] |
Specificity Profile
A critical factor for a chemical probe is its specificity. While both compounds target ULK1/2, studies have revealed significant differences in their kinase selectivity profiles.
SBI-0206965: This compound was originally identified as a ULK1 inhibitor but was later found to be a potent inhibitor of AMP-activated protein kinase (AMPK).[8][9][10] In a screen against 140 kinases, SBI-0206965 was found to inhibit several other kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than its intended targets, ULK1 or AMPK.[8][9] Further screening against a panel of 456 kinases showed that at a concentration of 10 µM, it inhibited 10 kinases, with FAK and FLT3 having an IC50 similar to ULK1.[7] This promiscuity can complicate the interpretation of experimental results, as observed effects may not be solely due to ULK1/2 inhibition.[8]
This compound: Developed as an optimized successor, this compound exhibits improved binding affinity for ULK1/2.[1][2] Its design, based on the co-crystal structure of SBI-0206965 with ULK2, aimed to enhance on-target potency and selectivity.[1] The 5-trifluoromethyl group in this compound provides additional interactions within the kinase's back pocket compared to the bromo group in SBI-0206965, contributing to its improved potency and binding.[2] While comprehensive kinase panel data for this compound is not as widely published, its development process was focused on improving the drug-like properties and potency of SBI-0206965, suggesting a more refined specificity profile.[1][2]
Mechanism of Action and Signaling Pathway
Both this compound and SBI-0206965 are ATP-competitive inhibitors that target the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy. The ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, is a key downstream effector of the nutrient-sensing mTOR and AMPK pathways. Under nutrient-rich conditions, mTOR phosphorylates and inhibits ULK1. Conversely, under starvation or stress, AMPK activates ULK1. Activated ULK1/2 then phosphorylates downstream substrates like Beclin-1 and Vps34, which are crucial for the nucleation of the autophagosome.[2][11] By inhibiting ULK1/2, this compound and SBI-0206965 block these initial phosphorylation events, thereby preventing autophagosome formation and inhibiting autophagic flux.[1][2]
Experimental Protocols
The following are summaries of key experimental methods used to characterize and compare this compound and SBI-0206965.
ADP-Glo™ Kinase Assay (In Vitro Potency)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reaction Setup: Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate (e.g., a generic peptide) and ATP in a kinase reaction buffer. Test compounds (this compound or SBI-0206965) are added at varying concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: The luminescent signal is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity. IC50 values are calculated from dose-response curves.[1][3]
Cell Viability Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or SBI-0206965 for a specified period (e.g., 72 hours).[1]
-
Reagent Addition: A viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Measurement: The plate is incubated to stabilize the signal, and luminescence is read on a plate reader.
-
Analysis: The data is normalized to untreated controls, and IC50 values are determined by fitting the results to a dose-response curve.
Conclusion
The available data strongly indicates that this compound is a superior chemical probe for studying ULK1/2-mediated autophagy compared to SBI-0206965. It offers significantly higher potency in both biochemical and cellular assays.[1] While SBI-0206965 has been instrumental in advancing the field, its off-target effects, particularly on AMPK, necessitate cautious interpretation of results.[8][9] this compound, developed through rational drug design, represents a more potent and refined tool.[1][2] Furthermore, its improved drug-like properties, including oral bioavailability, make it the preferred choice for in vivo studies investigating the therapeutic potential of autophagy inhibition.[1][12] Researchers should consider these differences in potency and specificity when designing experiments and interpreting data.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Autophagy Inhibition: SBP-7455 vs. Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a critical cellular recycling process, plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting survival of established tumors. This has led to the development of autophagy inhibitors as potential cancer therapeutics. This guide provides a detailed comparison of two prominent autophagy inhibitors: SBP-7455, a novel early-stage inhibitor, and chloroquine (B1663885), a well-established late-stage inhibitor. We present a data-supported analysis of their mechanisms, efficacy, and experimental applications to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a potent and specific dual inhibitor of ULK1 and ULK2, the serine/threonine kinases that initiate autophagosome formation. By targeting the earliest step of autophagy, this compound effectively blocks the entire downstream process. In contrast, chloroquine is a lysosomotropic agent that inhibits the final stage of autophagy. It accumulates in lysosomes, raising their pH and impairing the fusion of autophagosomes with lysosomes, which prevents the degradation of autophagic cargo. While both compounds effectively inhibit autophagic flux, their distinct mechanisms of action result in different cellular consequences and experimental considerations.
Mechanism of Action
This compound: Early-Stage Inhibition
This compound targets the ULK1/2 complex, which is essential for the initiation of the autophagic process. This complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, integrates upstream signals from nutrient sensors like mTORC1 and AMPK to regulate the formation of the phagophore. By inhibiting the kinase activity of ULK1 and ULK2, this compound prevents the phosphorylation of downstream substrates, thereby halting the formation of autophagosomes at the outset.
Chloroquine: Late-Stage Inhibition
Chloroquine, a weak base, freely permeates cellular membranes and accumulates in acidic organelles, primarily lysosomes. This accumulation neutralizes the lysosomal pH, which has two major consequences for autophagy. First, it inhibits the activity of acid-dependent lysosomal hydrolases responsible for degrading autophagic cargo. Second, and more critically for its role as an autophagy inhibitor, it impairs the fusion of autophagosomes with lysosomes to form autolysosomes. This leads to an accumulation of undegraded autophagosomes within the cell.[1][2][3][4][5][6]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and chloroquine. It is important to note that experimental conditions, such as cell lines and treatment durations, may vary between studies, making direct comparison of absolute values challenging.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Reference |
| This compound | ULK1 | 13 nM | --INVALID-LINK-- |
| ULK2 | 476 nM | --INVALID-LINK-- |
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | MDA-MB-468 | Cell Viability | 0.3 µM (IC50) | Inhibition of cell growth | --INVALID-LINK-- |
| MDA-MB-468 | Autophagic Flux (mCherry-EGFP-LC3) | 10 µM | Inhibition of olaparib-induced autophagic flux | [7] | |
| Chloroquine | A549 | Cell Viability | >150 µM (IC50) | - | [1] |
| EC109 | Western Blot | 20 µM | Increased LC3-II and p62 | [4] | |
| U2OS | Western Blot | 50 µM | Increased LC3-II | [5] |
Experimental Protocols
Western Blotting for LC3 and p62
Objective: To assess autophagic flux by measuring the levels of LC3-II (an autophagosome marker) and p62/SQSTM1 (an autophagy substrate).
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound, chloroquine, or vehicle control for the desired time period. For autophagic flux analysis, a set of wells should be co-treated with the inhibitor and a lysosomal inhibitor like bafilomycin A1 (for early-stage inhibitors) or starved (for late-stage inhibitors) for the last 2-4 hours of the experiment.
-
Lysis: Wash cells with ice-old PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is calculated. An increase in LC3-II and p62 upon treatment with an autophagy inhibitor is indicative of blocked autophagic flux.
mCherry-EGFP-LC3 Autophagic Flux Assay
Objective: To visualize and quantify autophagic flux by monitoring the localization of a tandem fluorescent-tagged LC3 protein.
Methodology:
-
Cell Transfection/Transduction: Generate a stable cell line expressing the mCherry-EGFP-LC3 construct. This reporter protein fluoresces yellow (mCherry and EGFP) in neutral pH environments like the cytoplasm and autophagosomes, and red (mCherry only) in the acidic environment of the autolysosome, as the EGFP signal is quenched by low pH.
-
Cell Culture and Treatment: Plate the mCherry-EGFP-LC3 expressing cells and treat with this compound, chloroquine, or vehicle control.
-
Fluorescence Microscopy: Acquire images using a confocal or high-resolution fluorescence microscope.
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
This compound (Early-Stage Inhibitor): Expect a decrease in both yellow and red puncta, as autophagosome formation is blocked.
-
Chloroquine (Late-Stage Inhibitor): Expect an accumulation of yellow puncta, as autophagosomes are formed but cannot fuse with lysosomes. The number of red puncta will be significantly reduced.
-
Visualizing the Mechanisms
Signaling Pathways
Caption: Mechanisms of this compound and Chloroquine action on the autophagy pathway.
Experimental Workflow
Caption: Workflow for comparing the effects of this compound and Chloroquine on autophagy.
Conclusion
Both this compound and chloroquine are valuable tools for studying the role of autophagy in various biological processes. This compound offers a highly specific and potent method for inhibiting autophagy at its initiation, making it an excellent choice for dissecting the upstream regulation and immediate consequences of blocking the pathway. Chloroquine, while less specific, is a clinically relevant and widely used late-stage inhibitor that allows for the study of the consequences of autophagosome accumulation. The choice between these inhibitors will depend on the specific research question, with this compound being preferable for mechanistic studies requiring precise temporal control and specificity, and chloroquine being relevant for studies aiming to mimic clinical applications or investigate the effects of lysosomal dysfunction. Researchers should carefully consider the distinct mechanisms and potential off-target effects of each compound when designing and interpreting their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SBP-7455: A Comparative Guide to a Novel Dual ULK1/ULK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SBP-7455 with other known inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), key regulators of autophagy. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent and orally active dual inhibitor of ULK1 and ULK2.[1][2][3] It demonstrates high binding affinity and robust inhibition of ULK1/2 enzymatic activity.[1] Compared to its predecessor, SBI-0206965, this compound exhibits improved potency and drug-like properties, making it a valuable tool for investigating the role of autophagy in diseases such as triple-negative breast cancer (TNBC).[1][4][5][6][7] Experimental data indicates that this compound effectively blocks autophagic flux and shows synergistic cytotoxicity with other anti-cancer agents like PARP inhibitors.[1][5]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other relevant ULK1/ULK2 inhibitors.
Table 1: In Vitro Potency of ULK1/ULK2 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (ULK1) | IC₅₀ (ULK2) | Assay |
| This compound | ULK1/ULK2 | 13 nM [2][8][9] | 476 nM [2][8][9] | ADP-Glo |
| SBI-0206965 | ULK1/ULK2 | 108 nM[2] | 711 nM[2] | Kinase Assay |
| ULK-100 | ULK1 | 1.6 nM[2] | - | Kinase Assay |
| ULK-101 | ULK1/ULK2 | 1.6 nM[2] | 30 nM[2] | Kinase Assay |
| MRT67307 | ULK1/ULK2 | 45 nM[2] | 38 nM[2] | Kinase Assay |
| MRT68921 | ULK1/ULK2 | 2.9 nM[2] | 1.1 nM[2] | Kinase Assay |
| XST-14 | ULK1 | 26.6 nM[2] | - | Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value |
| MDA-MB-468 (TNBC) | Cell Viability | IC₅₀ | 0.3 µM (72h)[3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing |
| Tₘₐₓ | ~1 h[3] | 30 mg/kg, oral[3] |
| Cₘₐₓ | 990 nM[3] | 30 mg/kg, oral[3] |
| T₁/₂ | 1.7 h[3] | 30 mg/kg, oral[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: ULK1/2 Signaling Pathway in Autophagy Initiation.
Caption: Experimental Workflow for ULK1/2 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed, after which an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin (B1168401) reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the extent and duration of drug binding to a specific protein target in living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., ULK1 or ULK2) and a fluorescently labeled energy transfer probe (tracer) that binds to the active site of the kinase. When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-ULK1 or -ULK2 fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET™ tracer and the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the cells for a specified time (e.g., 2 hours) at 37°C.
-
Add the Nano-Glo® Substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and determine the IC₅₀ values.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin to produce a luminescent signal that is proportional to the amount of ATP present.
-
Protocol Outline:
-
Plate cells (e.g., MDA-MB-468) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor (e.g., this compound) at various concentrations for a specified duration (e.g., 72 hours).
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
-
Conclusion
This compound emerges as a highly potent, orally bioavailable dual ULK1/ULK2 inhibitor with a favorable profile compared to earlier generation inhibitors. Its efficacy in cellular and in vivo models, particularly in the context of triple-negative breast cancer, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies on autophagy and its role in health and disease.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
Validating SBP-7455 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with other known ULK1/2 inhibitors. The focus is on the validation of its target engagement in cellular contexts, supported by experimental data and detailed protocols.
Introduction to this compound and ULK1/2 Inhibition
This compound is a next-generation, orally active dual inhibitor of ULK1 and ULK2, the serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive and resist treatment.[1] By inhibiting ULK1 and ULK2, this compound effectively blocks autophagic flux, leading to cancer cell death, particularly in models of triple-negative breast cancer (TNBC).[1][3] This guide compares this compound to its predecessor, SBI-0206965, and other notable ULK1/2 inhibitors, providing researchers with the necessary information to design and interpret target engagement studies.
Performance Comparison of ULK1/2 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other widely used ULK1/2 inhibitors. The data highlights the superior potency of this compound in biochemical assays and its effective target engagement in cellular systems.
| Compound | Target(s) | In Vitro IC50 (nM) | Cellular Assay | Cellular Potency (nM) | Reference |
| This compound | ULK1/ULK2 | 13 (ULK1) 476 (ULK2) | NanoBRET | 328 (ULK1) | [4][5] |
| SBI-0206965 | ULK1/ULK2 | 108 (ULK1) 711 (ULK2) | NanoBRET | 2400 (ULK1) | [3][5][6] |
| MRT68921 | ULK1/ULK2 | 2.9 (ULK1) 1.1 (ULK2) | Not Reported | Not Reported | [7][8][9][10] |
| ULK-101 | ULK1/ULK2 | 8.3 (ULK1) 30 (ULK2) | Beclin 1 Phosphorylation | 390 (EC50) | [11][12][13] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental approaches for validating target engagement, the following diagrams are provided.
Caption: this compound inhibits ULK1/2, blocking downstream phosphorylation events and autophagy.
Caption: Workflow for validating this compound target engagement from in vitro to cellular assays.
Caption: this compound offers improved potency and oral bioavailability over SBI-0206965.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ADP-Glo™ Kinase Assay for In Vitro IC50 Determination
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Materials:
-
ULK1 or ULK2 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in kinase reaction buffer.
-
Add 2.5 µL of the inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
NanoBRET™ Target Engagement Assay for Cellular IC50
This assay measures the binding of a compound to a target protein within living cells.
-
Materials:
-
HEK293 cells
-
NanoLuc®-ULK1 or -ULK2 fusion vector (Promega)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
This compound or other inhibitors
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White opaque 96-well or 384-well plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-ULK1 or -ULK2 fusion vector and culture for 24 hours.
-
Trypsinize and resuspend the cells in Opti-MEM™.
-
Prepare serial dilutions of the inhibitor.
-
In the assay plate, combine the transfected cells, NanoBRET™ Tracer, and the inhibitor or vehicle.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Read the donor emission (460nm) and acceptor emission (618nm) within 10 minutes using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the cellular IC50 values.
-
Western Blot for Phosphorylated Downstream Targets (p-ATG13)
This method is used to assess the inhibition of ULK1/2 kinase activity in cells by measuring the phosphorylation status of its direct substrate, ATG13.
-
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
This compound or other inhibitors
-
Starvation medium (e.g., EBSS) or complete medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Induce autophagy by replacing the medium with starvation medium for a short period (e.g., 30-60 minutes), if required.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
mCherry-EGFP-LC3 Autophagic Flux Assay
This fluorescence-based assay monitors the progression of autophagy by tracking the localization of a tandem-tagged LC3 protein.
-
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 reporter plasmid
-
This compound or other inhibitors
-
Autophagy inducers (e.g., starvation) or inhibitors (e.g., Bafilomycin A1)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Plate the mCherry-EGFP-LC3 expressing cells.
-
Treat the cells with the inhibitor, vehicle, and/or autophagy modulators for the desired time.
-
For microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filters for EGFP (green) and mCherry (red).
-
Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. A decrease in both yellow and red puncta upon inhibitor treatment indicates a blockage of autophagic flux at the initiation stage.
-
-
For flow cytometry:
-
Harvest the cells by trypsinization.
-
Analyze the cells on a flow cytometer capable of detecting both EGFP and mCherry fluorescence.
-
The ratio of mCherry to EGFP fluorescence provides a quantitative measure of autophagic flux. An increase in this ratio indicates enhanced autophagic flux, while a decrease upon this compound treatment would signify inhibition.
-
-
Conclusion
This compound demonstrates superior potency and cellular target engagement compared to its predecessor SBI-0206965. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the on-target activity of this compound and other ULK1/2 inhibitors in various cellular models. The combination of in vitro biochemical assays and in-cell target engagement and functional autophagy assays is crucial for a comprehensive understanding of compound efficacy and mechanism of action.
References
- 1. promega.com [promega.com]
- 2. eubopen.org [eubopen.org]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 10. ULK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. ULK1 Kinase Enzyme System [promega.kr]
- 12. Detection of Saccharomyces cerevisiae Atg13 by western blot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
SBP-7455: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SBP-7455 is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Developed as a next-generation inhibitor, this compound demonstrates improved potency and drug-like properties compared to its predecessor, SBI-0206965.[4][5] This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, based on available experimental data.
Potency against Primary Targets: ULK1 and ULK2
This compound exhibits high potency against its primary targets, ULK1 and ULK2. The half-maximal inhibitory concentrations (IC50) have been determined using in vitro biochemical assays.
| Kinase | IC50 (nM) | Assay |
| ULK1 | 13 | ADP-Glo[1][6] |
| ULK2 | 476 | ADP-Glo[1][6] |
| ULK1 | 236 | NanoBRET[7] |
Cross-Reactivity with Other Kinases
While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies indicate a higher degree of selectivity for this compound compared to the first-generation inhibitor, SBI-0206965.
One notable off-target kinase for the predecessor compound, SBI-0206965, is Focal Adhesion Kinase (FAK). Research on this compound has shown that it exhibits reduced inhibition of FAK, particularly at higher concentrations, suggesting an improved selectivity profile.[8]
Further detailed screening of this compound against a broad panel of kinases would be necessary to fully elucidate its cross-reactivity profile.
Signaling Pathway and Experimental Workflow
The primary signaling pathway targeted by this compound is the autophagy initiation pathway, which is regulated by the ULK1/2 complex.
A common experimental workflow to determine the inhibitory activity of compounds like this compound involves a kinase assay followed by data analysis.
Experimental Protocols
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together in the reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce light.
-
Signal Measurement: The luminescence is measured using a plate reader, where the light signal is proportional to the ADP concentration and, therefore, the kinase activity.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay measures the apparent affinity of a test compound for a kinase target in live cells.
-
Cell Preparation: Cells are transiently transfected with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: A cell-permeable fluorescent energy transfer probe (tracer) that binds to the kinase is added, along with the test compound (this compound).
-
BRET Measurement: The NanoBRET™ substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
-
Data Analysis: The IC50 value is determined by measuring the ability of the test compound to displace the tracer.
Conclusion
This compound is a highly potent dual inhibitor of ULK1 and ULK2. While comprehensive data on its cross-reactivity with a wide range of kinases is not yet publicly available, initial findings suggest an improved selectivity profile over its predecessor, SBI-0206965, with notably less inhibition of FAK. Further kinome-wide screening will be crucial to fully characterize the selectivity of this compound and its potential for off-target effects. The experimental protocols described provide a basis for the continued investigation and comparison of this compound's activity against other kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sbpdiscovery.org [sbpdiscovery.org]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
SBP-7455: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. The data presented is intended to offer an objective overview of this compound's performance, supported by experimental details, to aid in research and drug development decisions.
In Vitro Efficacy of this compound
This compound demonstrates significant potency and selectivity in inhibiting the enzymatic activity of ULK1 and ULK2, key regulators of autophagy initiation. Its efficacy has been evaluated in various cancer cell lines, showing promise particularly in triple-negative breast cancer (TNBC).
Biochemical and Cellular Potency
This compound exhibits low nanomolar inhibition of ULK1 and sub-micromolar inhibition of ULK2 in biochemical assays. In cellular assays, it effectively inhibits autophagy and reduces cell viability in cancer cell lines dependent on this pathway for survival.
| Assay Type | Target/Cell Line | This compound IC₅₀ | Alternative ULK Inhibitor IC₅₀ | Reference Compound IC₅₀ |
| Biochemical Assay (ADP-Glo) | ULK1 | 13 nM[1] | SBI-0206965: 108 nM | - |
| ULK2 | 476 nM[1] | SBI-0206965: 711 nM | - | |
| Cell Viability (72h) | MDA-MB-468 (TNBC) | 0.3 µM[1] | SBI-0206965: 2.1 µM[2] | Chloroquine: 10.6 µM[2] |
| Cell Viability | Pancreatic Cancer Organoids (hM19A) | 1.6 µM | - | Hydroxychloroquine: 21.7 µM |
Synergistic Effects with PARP Inhibitors
A significant finding is the synergistic cytotoxicity of this compound with poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in TNBC cells. This suggests a potential combination therapy strategy to overcome resistance to PARP inhibitors, which can induce protective autophagy.[2]
In Vivo Efficacy and Pharmacokinetics of this compound
In vivo studies in mouse models have demonstrated that this compound is orally bioavailable and achieves plasma concentrations sufficient to engage its target.
Pharmacokinetic Profile in Mice
Following a single oral dose, this compound reaches peak plasma concentrations within approximately one hour and maintains levels above the ULK1 IC₅₀ for several hours.
| Parameter | Value | Dose and Administration |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour[1] | 30 mg/kg, oral gavage |
| Cmax (Peak Plasma Concentration) | 990 nM[1] | 30 mg/kg, oral gavage |
| T½ (Half-life) | 1.7 hours[1] | 30 mg/kg, oral gavage |
In Vivo Target Engagement
Oral administration of this compound in mice leads to a robust inhibition of ULK1 activity in tissues, as evidenced by the decreased phosphorylation of its downstream target, ATG13.[1] While studies indicate that this compound inhibits tumor growth in xenograft models, specific data on tumor volume reduction with monotherapy is not extensively detailed in the currently available literature.[3]
Experimental Protocols
ADP-Glo™ Kinase Assay for ULK1/ULK2 Inhibition
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP produced into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal, which is proportional to the amount of ADP generated, is read on a luminometer. The IC₅₀ values are then calculated from the dose-response curves.
mCherry-EGFP-LC3 Autophagy Flux Assay
This cell-based assay is used to monitor the progression of autophagy.
-
Cell Line Generation: Cells (e.g., MDA-MB-468) are stably transfected with a plasmid expressing the mCherry-EGFP-LC3 fusion protein.
-
Treatment: The cells are treated with this compound, a positive control (e.g., starvation medium), a negative control (e.g., DMSO), or in combination with other drugs for a specified time.
-
Imaging: Cells are imaged using a fluorescence microscope. In autophagosomes (neutral pH), both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes (acidic pH), the EGFP fluorescence is quenched, while the mCherry fluorescence persists, appearing as red puncta.
-
Quantification: Autophagic flux is quantified by counting the number of yellow and red puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux. Inhibition of autophagy by this compound results in a decrease in the formation of both autophagosomes and autolysosomes.
In Vivo Target Engagement: Western Blot for pATG13
This method is used to assess the inhibition of ULK1 kinase activity in vivo.
-
Animal Dosing: Mice are administered this compound or a vehicle control via oral gavage.
-
Tissue Collection: At a specified time point after dosing (e.g., 2 hours), tissues of interest (e.g., liver) are collected and immediately snap-frozen.
-
Protein Extraction: Tissue lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ATG13 (pATG13) and total ATG13.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Analysis: The ratio of pATG13 to total ATG13 is quantified to determine the extent of ULK1 inhibition.
Signaling Pathways and Experimental Workflows
Figure 1. ULK1/2 Signaling Pathway in Autophagy Initiation.
Figure 2. Experimental Workflow for this compound Efficacy Assessment.
References
SBP-7455: A Potent and Selective Alternative to 3-Methyladenine for Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the study of autophagy, a fundamental cellular process of degradation and recycling, pharmacological inhibitors are indispensable tools. For years, 3-methyladenine (B1666300) (3-MA) has been a widely used inhibitor. However, its limitations, including off-target effects and a complex dual role in autophagy regulation, have necessitated the search for more specific and reliable alternatives. This guide provides a comprehensive comparison of SBP-7455, a potent dual inhibitor of ULK1 and ULK2, with the traditional autophagy inhibitor, 3-MA. This comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
Mechanism of Action: A Tale of Two Pathways
The primary difference between this compound and 3-MA lies in their molecular targets within the autophagy signaling cascade.
This compound acts at the apex of the autophagy initiation pathway. It is a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[1] These serine/threonine kinases are critical for the formation of the pre-autophagosomal structure. By inhibiting ULK1/2, this compound effectively blocks the initiation of autophagy.[2][3][4]
3-Methyladenine (3-MA) , on the other hand, primarily targets Class III phosphoinositide 3-kinase (PI3K), also known as Vps34. Vps34 is a crucial component of a complex that generates phosphatidylinositol 3-phosphate (PI3P), a lipid messenger essential for the nucleation of the autophagosome.[5] However, the action of 3-MA is complicated by its inhibitory effect on Class I PI3Ks.[6] Inhibition of Class I PI3K can, under certain conditions, induce autophagy by activating AMPK and inhibiting mTORC1, creating a paradoxical effect.[7] This dual functionality can complicate the interpretation of experimental results.
Quantitative Comparison: Potency and Specificity
Clear differences in potency and specificity have been reported for this compound and 3-MA.
| Compound | Primary Target(s) | IC50 | Cell-Based Potency (Example) | Key Off-Target Effects |
| This compound | ULK1, ULK2 | 13 nM (ULK1), 476 nM (ULK2) (ADP-Glo assay)[1] | IC50 = 0.3 µM in MDA-MB-468 cells[1][8] | Reported to be more specific than previous generation ULK1/2 inhibitors.[2] |
| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) | Not consistently reported in direct comparison. | Effective concentrations for autophagy inhibition are typically in the millimolar range (e.g., 6 mM for >80% inhibition).[6] | Inhibits Class I PI3K, can induce DNA damage and apoptosis at higher concentrations.[9][10] |
Experimental Data Highlights
-
This compound demonstrates high potency in inhibiting ULK1/2 kinase activity and subsequent autophagic flux in various cell lines, including triple-negative breast cancer (TNBC) cells.[2][8][11]
-
3-MA requires high micromolar to millimolar concentrations for effective autophagy inhibition , which increases the likelihood of off-target effects.[6][9]
-
Studies have shown that derivatives of 3-MA have been synthesized to improve solubility and effectiveness , with some showing less inhibition of Class I PI3K.[6]
-
This compound has shown synergistic effects with other anti-cancer agents , such as PARP inhibitors, in killing cancer cells.[2][4]
-
The off-target effects of 3-MA can lead to cellular responses independent of autophagy inhibition , such as the promotion of migration and invasion of colon cancer cells.[5]
Signaling Pathway Diagrams
Caption: Inhibition points of this compound and 3-MA in the autophagy pathway.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and 3-MA.
Detailed Experimental Protocols
In Vitro ULK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant ULK1 enzyme
-
ULK1 substrate (e.g., a peptide substrate)
-
This compound and 3-MA
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound and 3-MA in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of a solution containing the ULK1 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot for LC3-II and Phospho-ATG13
This protocol allows for the detection of changes in the levels of key autophagy-related proteins.
Materials:
-
Cells treated with this compound or 3-MA
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-LC3, anti-phospho-ATG13, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[12]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13][14]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[12]
-
Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells plated in a 96-well opaque-walled plate
-
This compound and 3-MA
-
CellTiter-Glo® Reagent (Promega)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound and 3-MA for the desired time period (e.g., 72 hours).[8]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][16][17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Autophagic Flux Assay (mCherry-GFP-LC3)
This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of mCherry and GFP.
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 tandem construct
-
This compound and 3-MA
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate cells stably expressing mCherry-GFP-LC3.
-
Treat cells with this compound or 3-MA for the desired time. Include a positive control (e.g., starvation) and a negative control (vehicle).
-
For microscopy:
-
Fix the cells and acquire images using a fluorescence microscope with appropriate filters for mCherry (red) and GFP (green).
-
Autophagosomes will appear as yellow puncta (mCherry+GFP+), while autolysosomes will appear as red puncta (mCherry+GFP-) due to the quenching of GFP fluorescence in the acidic environment of the lysosome.[18]
-
Quantify the number of yellow and red puncta per cell. An increase in red puncta indicates increased autophagic flux.
-
-
For flow cytometry:
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying autophagy. Its high potency and specificity for ULK1/2, the key initiators of the autophagic process, offer a clear advantage over 3-MA, which has a more complex and less specific mechanism of action. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate and compare the effects of these inhibitors in their specific experimental systems. For studies requiring precise and unambiguous inhibition of autophagy initiation, this compound is a demonstrably superior alternative to 3-MA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sbpdiscovery.org [sbpdiscovery.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of autophagy by 3-methyladenine promotes migration and invasion of colon cancer cells through epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyladenine prevents energy stress-induced necrotic death of melanoma cells through autophagy-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. novusbio.com [novusbio.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
Safety Operating Guide
Essential Safety and Handling of SBP-7455: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent, novel compounds such as SBP-7455. This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, a potent and orally active dual ULK1/ULK2 autophagy inhibitor.[1][2] By providing clear, procedural guidance, this guide aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) and Hazard Assessment
A Safety Data Sheet (SDS) from Cayman Chemical classifies this compound as not a hazardous substance or mixture.[3] According to this SDS, no special handling precautions are required, and the product is not generally irritating to the skin.[3]
However, considering the potent biological activity of this compound as a kinase inhibitor and the fact that it is a relatively novel research compound, a cautious approach to handling is strongly recommended. The absence of extensive hazard data may lead to a preliminary "not hazardous" classification. Therefore, adhering to best practices for handling potent pharmaceutical compounds is a prudent measure to minimize exposure and ensure personnel safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Wear safety goggles with side shields to protect against splashes. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not required per SDS | In cases of aerosolization or handling of fine powders, a dust mask or respirator may be considered based on a risk assessment. |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound
Compound Data and Storage
Proper storage and accurate data are essential for experimental reproducibility and safety.
| Data Point | Value |
| Molecular Formula | C₁₆H₁₇F₃N₄O₂ |
| Molecular Weight | 354.33 |
| CAS Number | 1884222-74-5 |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 2 years; -20°C for 1 year |
| Solubility (DMSO) | ≥ 125 mg/mL (352.78 mM) |
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not publicly available, the compound has been utilized in both in vitro and in vivo studies. For instance, in studies with triple-negative breast cancer cells, this compound has been shown to inhibit cell growth.[2] In animal studies, it has been administered to mice via oral gavage to investigate its pharmacokinetic properties and effects on autophagy pathways.[1]
When designing experiments with this compound, it is imperative to conduct a thorough risk assessment and incorporate the safety procedures outlined in this guide into your specific experimental workflow.
Disposal Plan
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container. The container should be clearly labeled. Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
